(R)-Funapide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBUOXBYNAHKFV-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031866 | |
| Record name | Funapide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259933-16-8 | |
| Record name | Funapide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Funapide: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Funapide, also known by its developmental codes (R)-TV-45070 and (R)-XEN402, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide. While Funapide (the S-enantiomer or racemate) has been investigated for its analgesic properties, this compound is characterized as the less active of the two stereoisomers. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data relevant to researchers in pharmacology and medicinal chemistry.
Chemical Structure and Identifiers
This compound is a complex spirooxindole derivative. Its systematic IUPAC name is (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one. The key structural features include a spirocyclic core linking a furobenzodioxole and an indole moiety, with a trifluoromethyl-substituted furan ring attached to the indole nitrogen.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one |
| CAS Number | 1259933-15-7[3] |
| Molecular Formula | C₂₂H₁₄F₃NO₅ |
| SMILES String | O=C(N1CC2=CC=C(O2)C(F)(F)F)C3=C(C=CC=C3)[C@]14OC5=CC6=C(OCO6)C=C5 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the structure of its enantiomer, Funapide, some properties can be inferred.
Table 2: Physicochemical Properties of Funapide (S-enantiomer or Racemate)
| Property | Value |
| Molecular Weight | 429.35 g/mol [4] |
| Solubility | Soluble in DMSO.[5] |
Biological Activity
This compound is known to be a voltage-gated sodium channel blocker, but it is reported to be less potent than its corresponding S-enantiomer, Funapide. Funapide itself is a potent inhibitor of several Nav channels, particularly Nav1.7 and Nav1.8, which are crucial in pain signaling pathways.
Table 3: Biological Activity of Funapide (S-enantiomer or Racemate) against Voltage-Gated Sodium Channels
| Target | IC₅₀ (nM) |
| Nav1.2 | 601 |
| Nav1.5 | 84[5] |
| Nav1.6 | 173 |
| Nav1.7 | 54[5] |
One source indicates an IC₅₀ value of 50.18 nM for this compound as a Nav1.8 channel inhibitor in HEK293 cells, although the context suggests this might be for the more active enantiomer.[1] The description of this compound as the "less active" enantiomer implies that its IC₅₀ values for these channels would be significantly higher than those listed for Funapide.
Signaling Pathway
This compound, as a voltage-gated sodium channel blocker, is expected to modulate neuronal excitability. Voltage-gated sodium channels are integral membrane proteins that mediate the influx of sodium ions in response to membrane depolarization, which is a key step in the generation and propagation of action potentials in excitable cells like neurons. By blocking these channels, Funapide and its enantiomers can reduce the firing rate of neurons, thereby dampening pain signals.
Caption: Mechanism of action of this compound as a voltage-gated sodium channel blocker.
Experimental Protocols
General Synthesis of Funapide Analogs
The synthesis of the spirooxindole core of Funapide and its analogs typically involves a multi-step sequence. A key step is often a stereoselective reaction to establish the chiral center at the spirocyclic junction. This could involve the use of chiral catalysts or chiral auxiliaries. The final steps would involve the N-alkylation of the indole nitrogen with the appropriate 5-(trifluoromethyl)furan-2-ylmethyl moiety.
A detailed, validated protocol for the specific synthesis of this compound is required for replication and further studies.
In Vitro Electrophysiology Assay for Nav Channel Inhibition
To determine the inhibitory activity of this compound on voltage-gated sodium channels, whole-cell patch-clamp electrophysiology is the standard method.
Workflow:
Caption: General workflow for determining the IC₅₀ of this compound on Nav channels.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are typically held at a holding potential of -120 mV.
-
Voltage Protocol: Depolarizing voltage steps are applied to elicit sodium currents.
-
Compound Application: this compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the extracellular solution, is applied to the cells via a perfusion system at increasing concentrations.
-
Data Acquisition and Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.
Conclusion
This compound is the less active enantiomer of the potent sodium channel blocker Funapide. While its chemical structure is well-defined, there is a notable lack of publicly available, detailed quantitative data regarding its specific physicochemical properties and a comprehensive profile of its biological activity. Further research, particularly the publication of stereoselective synthesis and comparative pharmacological studies of the Funapide enantiomers, is necessary to fully elucidate the structure-activity relationship and the potential utility of this compound as a research tool or therapeutic agent. The information and general protocols provided in this guide serve as a foundation for researchers interested in exploring this and related spirooxindole-based compounds.
References
- 1. InvivoChem [invivochem.com]
- 2. Transporteur membranaire/Canal ionique | CymitQuimica [cymitquimica.com]
- 3. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Funapide (also known as TV-45070 and XEN402) is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), with notable activity against the Nav1.7 subtype, a genetically validated target for the treatment of pain.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on Nav1.7, consolidating available quantitative data, outlining relevant experimental methodologies, and visualizing key concepts. While the clinical development of Funapide was discontinued, the understanding of its interaction with Nav1.7 remains valuable for the ongoing development of novel analgesics targeting this channel.[4]
Introduction to Nav1.7 as a Therapeutic Target
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1][5] Its critical role in pain perception has been unequivocally established through human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[6][7] This makes Nav1.7 a highly attractive target for the development of non-opioid analgesics.
This compound: A State-Dependent Nav1.7 Inhibitor
This compound is a small molecule that exhibits inhibitory activity across multiple VGSC subtypes but shows a degree of preference for Nav1.7.[1][2] Its mechanism of action is characterized by its state-dependent nature, meaning it preferentially binds to and inhibits Nav1.7 channels in certain conformational states (e.g., open or inactivated) over the resting state.[1]
Binding Site
While a definitive co-crystal structure of this compound bound to Nav1.7 is not publicly available, its profile as a non-selective, state-dependent VGSC inhibitor suggests it likely interacts with the highly conserved local anesthetic binding site within the channel's pore, specifically involving residues in the S6 segment of domain IV (DIV-S6). This is a common binding region for many local anesthetics and other state-dependent sodium channel blockers.
Quantitative Profile of Nav Channel Inhibition
Electrophysiological studies have quantified the inhibitory potency of Funapide against a panel of human Nav channels. The half-maximal inhibitory concentrations (IC50) highlight its activity on Nav1.7.
| Nav Channel Subtype | IC50 (nM) |
| Nav1.7 | 54[1][2] |
| Nav1.8 | - |
| Nav1.2 | 601[1][2] |
| Nav1.5 | 84[1][2] |
| Nav1.6 | 173[1][2] |
| Table 1: Inhibitory potency (IC50) of Funapide against various human voltage-gated sodium channel subtypes. |
Effects on Nav1.7 Channel Gating
The state-dependent inhibition of Nav1.7 by this compound manifests through specific alterations in the channel's gating properties. These effects are typically characterized using whole-cell patch-clamp electrophysiology.
Voltage-Dependence of Inactivation
Use-Dependent Block
Use-dependent block is a hallmark of state-dependent inhibitors, where the degree of inhibition increases with the frequency of channel activation. This occurs because the inhibitor has a higher affinity for the open and inactivated states, which are more populated during high-frequency firing. For a compound like Funapide, a train of depolarizing pulses would be expected to lead to a cumulative reduction in the Nav1.7 current. For example, the Nav1.7 inhibitor CNV1014802 demonstrated a 31% and 55% inhibition at stimulation frequencies of 10 Hz and 20 Hz, respectively.[8]
Recovery from Inactivation
By stabilizing the inactivated state, this compound is expected to slow the recovery of Nav1.7 channels from inactivation. This would be observed as a prolongation of the time constant for recovery. This effect contributes to the reduction of channel availability during high-frequency neuronal firing.
Experimental Protocols
The characterization of this compound's effects on Nav1.7 relies on standard but precise electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of compounds on ion channel function.
Cell Preparation:
-
HEK293 cells stably expressing human Nav1.7 are commonly used.
-
Cells are cultured under standard conditions and prepared for recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Recording Parameters:
-
Whole-cell configuration is established.
-
Membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Currents are evoked by depolarizing voltage steps.
-
Data is acquired and analyzed using specialized software.
Protocol for Assessing Voltage-Dependence of Inactivation
-
From a holding potential of -120 mV, a series of 500 ms conditioning pre-pulses are applied, ranging from -140 mV to 0 mV in 10 mV increments.
-
Following each pre-pulse, a brief test pulse to 0 mV is applied to measure the fraction of available channels.
-
The normalized peak current during the test pulse is plotted against the pre-pulse potential.
-
The data is fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
The protocol is repeated in the presence of this compound to determine the shift in V1/2.
Protocol for Assessing Use-Dependent Block
-
From a holding potential of -120 mV, a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).
-
The peak current of each pulse in the train is measured.
-
The peak current of each pulse is normalized to the peak current of the first pulse.
-
The reduction in normalized current over the pulse train indicates the degree of use-dependent block.
-
This is performed in the absence and presence of this compound.
Protocol for Assessing Recovery from Inactivation
-
A two-pulse protocol is used. From a holding potential of -120 mV, a depolarizing pre-pulse (e.g., to 0 mV for 100 ms) is applied to inactivate the channels.
-
The membrane is then repolarized to -120 mV for a variable recovery interval.
-
A test pulse to 0 mV is then applied.
-
The peak current of the test pulse, normalized to the peak current of the pre-pulse, is plotted against the recovery interval.
-
The data is fitted with an exponential function to determine the time constant of recovery.
-
The protocol is repeated with this compound to assess its effect on the recovery kinetics.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound on Nav1.7 is direct channel inhibition, which in turn modulates neuronal excitability. This can be visualized as a direct regulatory relationship.
Caption: Simplified pathway of this compound's inhibitory action on Nav1.7.
The experimental workflow for characterizing a state-dependent Nav1.7 inhibitor like this compound can be systematically outlined.
Caption: Workflow for characterizing this compound's effects on Nav1.7.
The logical relationship of state-dependent inhibition can be illustrated as follows:
Caption: Conformational states of Nav1.7 and Funapide's preferential binding.
Conclusion
This compound is a potent, state-dependent inhibitor of the Nav1.7 channel. Its mechanism of action involves preferential binding to the open and inactivated states of the channel, leading to a stabilization of the inactivated state, use-dependent block, and slowed recovery from inactivation. These actions collectively reduce the excitability of nociceptive neurons, thereby attenuating pain signaling. Although its clinical development has been halted, the study of this compound has contributed to the fundamental understanding of how to pharmacologically modulate Nav1.7 for analgesic purposes. The methodologies and principles outlined in this guide are central to the continued search for novel, safe, and effective Nav1.7-targeting pain therapeutics.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oatext.com [oatext.com]
- 4. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Funapide Enantiomer: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funapide (formerly known as TV-45070 or XEN402) is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), with notable activity against Nav1.7 and Nav1.8, channels critical in pain signaling pathways.[1] As a chiral molecule, Funapide exists as two enantiomers: (S)-Funapide and (R)-Funapide. This technical guide focuses on the biological activity of the (R)-enantiomer of Funapide. Available data indicates that this compound is the less active of the two enantiomers.[2] While specific quantitative data for the (R)-enantiomer is not extensively available in public literature, this document will synthesize the known information regarding Funapide's mechanism of action, the biological activity of the racemic mixture, and detailed experimental protocols relevant to its evaluation.
Core Mechanism of Action
The primary mechanism of action for Funapide is the blockade of voltage-gated sodium channels. These channels are integral to the initiation and propagation of action potentials in excitable cells, including neurons. By inhibiting the influx of sodium ions, Funapide reduces neuronal excitability, thereby producing an analgesic effect. Funapide exhibits state-dependent inhibition, meaning it preferentially binds to and stabilizes the inactivated state of the sodium channel. This property is crucial as it allows for targeted inhibition of rapidly firing neurons, such as those involved in nociceptive pathways, with less effect on normally active neurons.
Quantitative Biological Activity
| Target | IC50 (nM) - Racemic Funapide |
| Nav1.2 | 601[3] |
| Nav1.5 | 84[3] |
| Nav1.6 | 173[3] |
| Nav1.7 | 54[3] |
Note: The table presents data for the racemic mixture of Funapide. This compound is reported to be the less active enantiomer.
Experimental Protocols
The primary method for evaluating the biological activity of sodium channel inhibitors like Funapide is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel currents in living cells.
Whole-Cell Patch-Clamp Protocol for Nav1.7 Inhibition Assay
This protocol is adapted from standard methodologies for assessing Nav1.7 inhibitors.[4][5]
1. Cell Culture:
-
HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit Nav1.7 currents, cells are depolarized to a test potential of 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to -70 mV for 500 ms can be used to inactivate a fraction of the channels before the test pulse.
5. Data Analysis:
-
The peak inward sodium current is measured before and after the application of the test compound (this compound).
-
The percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of the compound and I_control is the peak current in its absence.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Visualizations
Experimental Workflow: Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining the inhibitory activity of this compound on Nav1.7 channels.
Signaling Pathway: Inhibition of Neuronal Excitation
Caption: Mechanism of this compound in reducing neuronal excitability via Nav1.7 blockade.
References
- 1. Funapide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (R)-Funapide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Funapide, also known as TV-45070 and XEN402, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, and its blockade offers a promising therapeutic strategy for a variety of pain states. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development. While the clinical development of Funapide was discontinued in 2022, the extensive research surrounding this compound provides valuable insights into the development of Nav1.7 inhibitors for pain.[2]
Introduction: The Role of Nav1.7 in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as nociceptors, which are responsible for detecting painful stimuli.[3] Genetic studies in humans have unequivocally demonstrated the critical role of Nav1.7 in pain perception. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[4] Conversely, gain-of-function mutations in the same gene result in debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD).[5] These findings have established Nav1.7 as a key target for the development of novel analgesics.
This compound emerged from drug discovery efforts aimed at identifying small molecule inhibitors of Nav1.7 with the potential for treating a broad range of pain conditions.
Discovery of this compound
This compound was developed by Xenon Pharmaceuticals as a potent blocker of Nav1.7 and Nav1.8 channels.[2][6] It belongs to the class of spirooxindole compounds, a structural motif found in various biologically active molecules.[7][8] The discovery process likely involved high-throughput screening of compound libraries against cell lines expressing the human Nav1.7 channel, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The (R)-enantiomer was identified as the more active stereoisomer.[9]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the enantioselective synthesis of spirooxindoles. The key challenge in the synthesis is the stereoselective construction of the spirocyclic core.
A potential synthetic approach involves a multicomponent reaction, such as a [3+2] cycloaddition, to assemble the spirooxindole scaffold in a highly stereoselective manner.[8]
Representative Synthetic Scheme:
The synthesis would likely begin with commercially available starting materials and involve the key steps of asymmetric catalysis to introduce the desired stereochemistry at the spiro-center.
-
Step 1: Preparation of the Isatin-derived precursor.
-
Step 2: Preparation of the furan-containing coupling partner.
-
Step 3: Asymmetric [3+2] cycloaddition reaction. This is the crucial step for establishing the stereochemistry of the spiro-center. Chiral catalysts, such as those based on thiourea or squaramide, could be employed to achieve high enantioselectivity.[10]
-
Step 4: Final modifications and purification.
Due to the proprietary nature of drug development, the exact reagents and conditions used in the industrial synthesis of this compound may differ.
Mechanism of Action
This compound exerts its analgesic effects by inhibiting the activity of voltage-gated sodium channels, particularly Nav1.7 and, to a lesser extent, Nav1.8.[2][6] By blocking these channels in peripheral nociceptors, Funapide reduces the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.
Signaling Pathway
The inhibition of Nav1.7 by Funapide interrupts the normal pain signaling cascade at its very beginning.
Caption: Nav1.7 Signaling Pathway in Nociception and its Inhibition by this compound.
Quantitative Data
The following table summarizes the reported in vitro potency of Funapide against various voltage-gated sodium channel subtypes.
| Channel Subtype | IC50 (nM) | Reference |
| Nav1.2 | 601 | [11] |
| Nav1.5 | 84 | [11] |
| Nav1.6 | 173 | [11] |
| Nav1.7 | 54 | [11] |
IC50 values represent the concentration of the compound required to inhibit 50% of the channel activity.
Experimental Protocols
Representative Synthesis of a Spirooxindole Core
This protocol describes a general method for the synthesis of a spirooxindole scaffold, which is the core structure of this compound. This is a representative procedure and may require optimization for the specific synthesis of this compound.
Reaction: One-pot, three-component [3+2] cycloaddition reaction.
Materials:
-
Isatin derivative
-
Amino acid (e.g., sarcosine or proline)
-
α,β-unsaturated carbonyl compound (dipolarophile)
-
Solvent (e.g., methanol or ethanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the isatin derivative (1.0 eq) and the amino acid (1.1 eq) in the chosen solvent, add the α,β-unsaturated carbonyl compound (1.0 eq).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole.
For an enantioselective synthesis, a chiral catalyst would be added at the beginning of the reaction, and the reaction conditions (solvent, temperature) would be optimized to maximize the enantiomeric excess (ee).
In Vitro Electrophysiology Assay for Nav1.7 Inhibition
This protocol outlines a typical automated patch-clamp electrophysiology assay to determine the inhibitory activity of compounds on Nav1.7 channels.
Apparatus: Automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).
Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the human Nav1.7 channel.
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
Procedure:
-
Culture the Nav1.7-expressing cells to the appropriate confluency and harvest them for the experiment.
-
Prepare a single-cell suspension in the external solution.
-
Load the cell suspension and the test compounds (at various concentrations) onto the automated patch-clamp system.
-
Initiate the automated protocol, which includes cell capture, seal formation, whole-cell configuration, and application of the voltage protocol.
-
Voltage Protocol:
-
Hold the cells at a resting potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.
-
Apply a pre-pulse to a voltage that causes half-inactivation of the channels to assess state-dependent inhibition.
-
-
Record the sodium currents before and after the application of the test compound.
-
Analyze the data to determine the percentage of inhibition at each compound concentration and calculate the IC50 value by fitting the data to a concentration-response curve.
Preclinical Drug Discovery Workflow
The discovery and development of a novel analgesic like this compound follows a structured preclinical workflow.
Caption: A Generalized Preclinical Workflow for Analgesic Drug Discovery.
Structure-Activity Relationship (SAR) of Nav1.7 Inhibitors
A detailed structure-activity relationship (SAR) study specifically for the this compound series of compounds is not publicly available. However, general SAR principles for small molecule Nav1.7 inhibitors have been established through extensive research in the field.
Key structural features that are often optimized to enhance the potency and selectivity of Nav1.7 inhibitors include:
-
Aromatic moieties: These often engage in π-π stacking or hydrophobic interactions within the channel pore.
-
Hydrogen bond donors and acceptors: These are crucial for forming specific interactions with amino acid residues in the binding site.
-
A flexible linker: This allows the molecule to adopt an optimal conformation for binding.
-
Chirality: As demonstrated by this compound, the stereochemistry of a molecule can have a profound impact on its biological activity.
The development of potent and selective Nav1.7 inhibitors often involves a careful balance of these structural features to achieve the desired pharmacological profile. For instance, modifications to the aromatic rings can influence selectivity over other sodium channel subtypes, such as Nav1.5, to avoid cardiovascular side effects.
Conclusion
This compound represents a significant effort in the quest for novel, non-opioid analgesics targeting the genetically validated pain target Nav1.7. While its clinical development has been discontinued, the knowledge gained from its discovery and preclinical evaluation continues to inform the ongoing development of the next generation of Nav1.7 inhibitors. This technical guide has provided a detailed overview of the key aspects of this compound's discovery and synthesis, with the aim of serving as a valuable resource for the scientific community dedicated to alleviating the burden of chronic pain.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the enantioselective synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 7. Strategies for the enantioselective synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. physoc.org [physoc.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-Funapide as a Negative Control for Funapide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Funapide is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), primarily targeting Nav1.7 and Nav1.8, which are crucial mediators of pain signaling.[1] As a chiral molecule, Funapide exists as two enantiomers: the pharmacologically active (S)-enantiomer and the significantly less active (R)-enantiomer. This technical guide delineates the use of (R)-Funapide as a negative control in preclinical studies, a critical component for validating the specificity of the on-target effects of (S)-Funapide. By providing a direct comparison of their activities, detailed experimental protocols, and outlining the relevant signaling pathways, this document serves as a comprehensive resource for researchers in pain therapeutics and drug development.
Introduction to Funapide and its Enantiomers
Funapide (also known as TV-45070 and XEN402) is a novel analgesic agent that has been investigated for the treatment of various chronic pain conditions.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, with notable potency against Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.[1] The inhibition of these channels reduces neuronal excitability and subsequently mitigates the transmission of pain signals.[2][3]
Funapide possesses a single chiral center, giving rise to (S)-Funapide and this compound. The (S)-enantiomer is the eutomer, responsible for the primary pharmacological activity. In contrast, this compound is the distomer and is reported to be significantly less active, making it an ideal negative control for in vitro and in vivo experiments.[4] The use of an inactive enantiomer as a negative control is a robust method to distinguish specific, on-target effects from non-specific or off-target activities of the active compound.
Comparative Pharmacology of Funapide Enantiomers
The primary pharmacological difference between the Funapide enantiomers lies in their potency to inhibit Nav1.7 and Nav1.8 channels. While specific IC50 values for this compound are not widely published, it is consistently described as the "less active" enantiomer. The following table summarizes the known inhibitory concentrations (IC50) of Funapide (presumed to be the racemic mixture or the active S-enantiomer) against various sodium channel subtypes.
| Target | Funapide IC50 (nM) | This compound Activity |
| Nav1.7 | 54[1][5] | Less Active/Inactive[4] |
| Nav1.5 | 84[1][5] | Less Active/Inactive |
| Nav1.6 | 173[5] | Less Active/Inactive |
| Nav1.2 | 601[5] | Less Active/Inactive |
Signaling Pathways in Pain Perception
The analgesic effect of Funapide is mediated through the inhibition of Nav1.7 and Nav1.8 channels located on the membranes of nociceptive (pain-sensing) neurons in the dorsal root ganglia (DRG).[6][7]
Role of Nav1.7 in Pain Signaling
Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to bring the neuron closer to its firing threshold.[8] Upon receiving a noxious stimulus (e.g., heat, mechanical pressure, inflammatory mediators), Nav1.7 channels open, leading to an influx of sodium ions (Na+). This initial depolarization then activates other sodium channels, such as Nav1.8, to generate an action potential. The action potential propagates along the sensory neuron to the spinal cord and then to the brain, where it is perceived as pain.[2]
Role of Nav1.8 in Pain Signaling
Nav1.8 is responsible for the majority of the inward sodium current during the upstroke of the action potential in C-fiber nociceptors.[9] It has a more depolarized voltage-dependence of inactivation compared to other Nav channels, allowing it to contribute to repetitive firing and sustained pain signals, particularly in inflammatory conditions.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the activity of Funapide enantiomers.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the inhibitory effect of (S)-Funapide and this compound on Nav1.7 and Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Experimental Workflow:
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 are cultured in appropriate media.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -120 mV.
-
Sodium currents are elicited by a depolarizing step to 0 mV for 20 ms every 10 seconds.
-
-
Compound Application:
-
Stock solutions of (S)-Funapide and this compound are prepared in DMSO.
-
Final dilutions are made in the external solution to achieve a range of concentrations (e.g., 1 nM to 10 µM).
-
The final DMSO concentration should be kept below 0.1%.
-
-
Data Analysis:
-
The peak inward current is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
Concentration-response curves are fitted with a Hill equation to determine the IC50 value.
-
In Vivo Pain Models
To assess the analgesic efficacy of Funapide enantiomers in a physiological context, various animal models of pain can be employed. The use of this compound as a negative control is essential to confirm that any observed analgesia is due to the specific inhibition of the target sodium channels.
Commonly Used Pain Models:
-
Formalin Test (Inflammatory Pain): Involves the subcutaneous injection of formalin into the hind paw of a rodent, which elicits a biphasic pain response (licking and flinching of the paw). The early phase is due to direct activation of nociceptors, while the late phase is associated with inflammation.
-
Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain): Injection of CFA into the hind paw induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.
-
Spared Nerve Injury (SNI) Model (Neuropathic Pain): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared nerve.
Experimental Protocol (General):
-
Animal Acclimatization: Rodents (rats or mice) are acclimated to the testing environment.
-
Baseline Measurements: Baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus, paw withdrawal threshold to a mechanical stimulus) are measured before induction of the pain model.
-
Induction of Pain Model: The chosen pain model (e.g., formalin, CFA, or SNI) is induced.
-
Compound Administration: (S)-Funapide, this compound, or vehicle is administered (e.g., orally, intraperitoneally) at various doses.
-
Behavioral Testing: Pain responses are assessed at different time points after compound administration.
-
Data Analysis: The effects of (S)-Funapide and this compound on pain behaviors are compared to the vehicle control group. A significant reduction in pain behaviors with (S)-Funapide but not with this compound would indicate a target-specific analgesic effect.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous preclinical evaluation of the active enantiomer, (S)-Funapide. This technical guide provides the foundational knowledge and experimental frameworks for researchers to confidently assess the on-target effects of Funapide and other chiral sodium channel blockers. By employing the described methodologies, scientists can generate high-quality, reproducible data to support the development of novel and effective pain therapeutics. The clear distinction in activity between the enantiomers underscores the importance of stereochemistry in drug design and validation.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 8. burningfeet.org [burningfeet.org]
- 9. Nav1.8 - Wikipedia [en.wikipedia.org]
- 10. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Funapide: A Technical Overview of a Nav1.7 and Nav1.8 Inhibitor
(R)-Funapide , with the Chemical Abstracts Service (CAS) number 1259933-15-7 and a molecular weight of 429.35 g/mol , is the less active enantiomer of Funapide. Funapide, a potent voltage-gated sodium channel (Nav) inhibitor, has been investigated for its analgesic properties in a variety of pain models. This technical guide provides an in-depth overview of this compound and its more active counterpart, Funapide, for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 1259933-15-7 | [1][2] |
| Molecular Weight | 429.35 g/mol | [1][2] |
| Synonyms | (R)-TV 45070, (R)-XEN402 | [1] |
| Chemical Name | (3'R)-1'-{[5-(trifluoromethyl)furan-2-yl]methyl}-2H,6H-spiro[furo[2,3-f][1][3]benzodioxole-7,3'-indol]-2'(1'H)-one |
Mechanism of Action: Targeting Key Sodium Channels in Pain Signaling
Funapide, the (S)-enantiomer of the compound, is a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical in the pain signaling pathway.[4][5] These channels are predominantly expressed in peripheral sensory neurons.[6] Nav1.7 is known to act as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials, making it a key player in pain sensation.[6] Gain-of-function mutations in the gene encoding Nav1.7 are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[6][7] Nav1.8 is also a key contributor to the excitability of sensory neurons and is upregulated in chronic neuropathic and inflammatory pain states.[8][9] By blocking these channels, Funapide can reduce the excitability of nociceptive neurons, thereby mitigating the sensation of pain.
Preclinical and Clinical Development
Funapide has been evaluated in both preclinical and clinical settings for various pain indications, including osteoarthritis, neuropathic pain, postherpetic neuralgia, and erythromelalgia.[4] While development was ultimately discontinued in 2022, the data gathered from these studies provide valuable insights into the therapeutic potential and challenges of targeting Nav1.7 and Nav1.8.[4][10]
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Assays
To characterize the inhibitory activity of Funapide on Nav channels, whole-cell patch-clamp electrophysiology is the gold-standard method. This technique allows for the direct measurement of ion channel currents in isolated cells or cell lines expressing the target channel.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 or Nav1.8 channels are commonly used.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed. For example, to measure tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. To measure use-dependent block, a train of depolarizing pulses is applied to induce channel opening and inactivation.
-
Data Analysis: The concentration-response relationship is determined by applying increasing concentrations of Funapide and measuring the reduction in the sodium current amplitude. The IC50 value, the concentration at which 50% of the current is inhibited, is then calculated.
In Vivo Pain Models
The analgesic efficacy of Funapide has been assessed in various preclinical models of pain.
-
Postherpetic Neuralgia (PHN) Model: This model is often induced in rodents by infection with the herpes simplex virus type 1. Following the resolution of the initial infection, animals develop long-lasting mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of PHN in humans. Funapide, typically formulated in a topical ointment, is applied to the affected area, and changes in pain thresholds are measured using von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia).[7][11]
-
Inherited Erythromelalgia (IEM) Models: Genetically modified mice expressing gain-of-function mutations in Nav1.7 that are found in human IEM patients are used. These animals exhibit lower paw withdrawal latencies to heat stimuli. The efficacy of Funapide is evaluated by measuring the reversal of this heat hypersensitivity following oral or topical administration.[3]
Clinical Trial Design: A Look at the Topical Formulation for PHN
A randomized, double-blind, placebo-controlled, crossover study (NCT01195636) was conducted to evaluate the safety and efficacy of a topical formulation of Funapide (TV-45070) in patients with PHN.[12]
-
Patient Population: Patients with a diagnosis of PHN and a mean daily pain intensity score of 4 or higher on an 11-point numerical rating scale (NRS).[12]
-
Intervention: Patients received both the active Funapide ointment and a matching placebo ointment in a crossover design, with each treatment period lasting for a specified duration.[11]
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the mean daily pain score.[12]
-
Secondary Outcome Measures: These included changes in sleep interference and scores on the Neuropathic Pain Symptom Inventory (NPSI).[12]
Summary of Funapide's Inhibitory Profile
| Channel | IC50 (nM) | Reference |
| Nav1.2 | 601 | [3] |
| Nav1.5 | 84 | [3] |
| Nav1.6 | 173 | [3] |
| Nav1.7 | 54 | [3] |
Note: The data presented is for Funapide ((S)-enantiomer), which is the more active inhibitor.
Conclusion
This compound and its more pharmacologically active (S)-enantiomer, Funapide, represent a significant effort in the development of targeted analgesics. By potently inhibiting Nav1.7 and Nav1.8, these compounds directly address key molecular drivers of pain signaling. Although the clinical development of Funapide was discontinued, the extensive preclinical and clinical data generated provide a valuable resource for the ongoing research and development of novel pain therapeutics. The detailed methodologies and findings from these studies continue to inform the scientific community on the intricacies of targeting voltage-gated sodium channels for pain relief.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Funapide - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. burningfeet.org [burningfeet.org]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 10. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
(R)-Funapide: A Technical Review for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Funapide, also known as (R)-TV-45070, is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide, the racemic mixture, was developed for a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia, due to its inhibitory action on Nav1.7 and Nav1.8 channels.[1][2] Despite reaching Phase II clinical trials, the development of Funapide was discontinued in 2022.[1][3] This technical guide provides a comprehensive review of the available literature on Funapide, with a specific focus on the (R)-enantiomer where information is available, to serve as a resource for pain research professionals. It is important to note that while this compound is consistently referred to as the less active enantiomer, specific quantitative data for this isomer is scarce in publicly available literature.[4]
Mechanism of Action
Funapide is a state-dependent blocker of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8, which are key mediators in pain signaling pathways.[3][5] The SCN9A gene encodes the Nav1.7 sodium channel, which is crucial for the transmission of pain signals in the peripheral nervous system.[6] Gain-of-function mutations in this gene can lead to inherited pain disorders like erythromelalgia, highlighting the therapeutic potential of Nav1.7 inhibitors.[6] By blocking these channels, Funapide reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals.
Signaling Pathway
The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the inhibitory action of Funapide.
Caption: Role of Nav1.7 in pain signaling and its inhibition by Funapide.
Quantitative Data
| Compound | Target | Assay | IC50 (nM) | Reference |
| Funapide (racemate) | Nav1.2 | Electrophysiology | 601 | [7] |
| Funapide (racemate) | Nav1.5 | Electrophysiology | 84 | [7][8] |
| Funapide (racemate) | Nav1.6 | Electrophysiology | 173 | [7] |
| Funapide (racemate) | Nav1.7 | Electrophysiology | 54 | [7][8] |
Experimental Protocols
Detailed experimental protocols for studies involving Funapide are not fully described in the available literature. However, key clinical trials provide some insight into the methodologies used.
Clinical Trial in Postherpetic Neuralgia (NCT02365636)
This Phase II, randomized, double-blind, placebo-controlled, crossover study evaluated the efficacy and safety of topically applied Funapide (TV-45070) ointment in patients with postherpetic neuralgia.[9][10]
-
Objective: To assess the analgesic effect of TV-45070 compared to placebo.
-
Methodology:
-
Participants: Patients with a diagnosis of postherpetic neuralgia.
-
Intervention: Topical application of TV-45070 ointment (4% and 8% w/w) or placebo.
-
Primary Endpoint: Change from baseline in the weekly average of daily pain scores, measured using a Numeric Rating Scale (NRS).[9]
-
Outcome: The trial did not meet its primary endpoint; however, a greater proportion of patients treated with TV-45070 experienced a ≥50% reduction in pain scores compared to placebo (26.8% vs. 10.7%).[9]
-
The following workflow diagram outlines the general process of this clinical trial.
References
- 1. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Funapide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 6. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety and Efficacy of a Topical Sodium Channel Inhibitor (TV-45070) in Patients With Postherpetic Neuralgia (PHN): A Randomized, Controlled, Proof-of-Concept, Crossover Study, With a Subgroup Analysis of the Nav1.7 R1150W Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: (R)-Funapide Solubility in DMSO and Saline-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of (R)-Funapide in Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for solution preparation. This compound is the less active R-enantiomer of Funapide, a potent inhibitor of voltage-gated sodium channels like Nav1.7 and Nav1.8, making it a compound of interest in pain research. Proper dissolution is critical for accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
| Compound | Solvent System | Solubility | Solution Appearance | Notes |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (11.65 mM) | Suspended Solution | Requires sonication to aid dissolution.[1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (11.65 mM) | Suspended Solution | Requires sonication to aid dissolution.[1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.65 mM) | Clear Solution | - |
| Funapide | 100% DMSO | 85.87 mg/mL (200 mM) | Clear Solution | Sonication is recommended to aid dissolution.[2] |
| Funapide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.25 mg/mL (12.23 mM) | Clear Solution | - |
| Funapide | 10% DMSO, 90% Corn Oil | ≥ 5.25 mg/mL (12.23 mM) | Clear Solution | - |
Note: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[3] For animal experiments, the final DMSO concentration should ideally be 2% or lower.[3]
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for experimental use.
Protocol 1: Preparation of a Suspended Solution in a Saline-Based Co-Solvent System
This protocol is suitable for creating a 5 mg/mL suspended solution for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Ultrasonic bath
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[1]
-
Dispense Stock Solution: In a sterile tube, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL.
-
Sonication: The solution will be a suspension. Use an ultrasonic bath to ensure the compound is finely and evenly dispersed before use.[1]
Workflow for preparing a suspended this compound solution.
Protocol 2: Preparation of a Clear Solution in a Corn Oil-Based System
This protocol yields a clear solution suitable for administration where a suspension is not desired.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare a Stock Solution: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
Dispense Stock Solution: In a sterile tube, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add Corn Oil: Add 900 µL of corn oil to the tube.
-
Mix Thoroughly: Mix the solution until it is clear and homogeneous. Gentle heating or vortexing can aid dissolution.
Workflow for preparing a clear this compound solution.
General Handling and Storage Recommendations
-
Stock Solutions: When preparing a stock solution in DMSO, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
-
Dissolution Aids: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid in the dissolution process.[1]
-
Fresh Preparation: For suspended solutions, it is recommended to prepare them fresh for each experiment to ensure a uniform dispersion.
Mechanism of Action: Funapide as a Sodium Channel Inhibitor
Funapide and its enantiomers exert their effects by inhibiting voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, particularly Nav1.7 which is highly expressed in peripheral sensory neurons, Funapide can reduce the transmission of pain signals.
Simplified pathway of Funapide's analgesic action.
References
Application Notes: In vivo Administration of (R)-Funapide in Rodent Models
Introduction
(R)-Funapide, the R-enantiomer of Funapide (also known as TV-45070 or XEN402), is a small-molecule inhibitor of voltage-gated sodium channels (Nav), with notable activity against Nav1.7 and Nav1.8.[1][2] These channels are critical for the initiation and propagation of action potentials in peripheral nociceptive (pain-sensing) neurons.[3] Genetic data have strongly implicated the Nav1.7 channel in human pain processing, making it a significant target for the development of novel analgesics.[4] Funapide was developed for various chronic pain conditions, including neuropathic pain and osteoarthritis, before its development was discontinued.[2][5]
These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo administration and evaluation of this compound in rodent models of pain. This document is intended for researchers, scientists, and drug development professionals investigating novel analgesics and the role of sodium channels in pain pathophysiology.
Data Presentation
Quantitative data for Funapide, the racemate containing the (R)-enantiomer, is summarized below. Specific in vivo efficacy and pharmacokinetic data for the isolated this compound enantiomer in rodents are not extensively detailed in publicly available literature; therefore, the tables serve as a reference for the compound class and a template for experimental design.
Table 1: Funapide In Vitro Potency (IC50)
| Sodium Channel Subtype | IC50 (nM) | Reference |
| Nav1.7 | 54 | [6] |
| Nav1.5 | 84 | [6] |
| Nav1.6 | 173 | [6] |
| Nav1.2 | 601 | [6] |
Table 2: Representative In Vivo Efficacy Data Template for this compound in a Rodent Pain Model
| Rodent Model | Administration Route | Dose (mg/kg) | Primary Endpoint | Observed Effect |
| e.g., Spared Nerve Injury (Rat) | e.g., Oral (p.o.) | e.g., 1, 3, 10 | Mechanical Allodynia (von Frey) | e.g., % Reversal of Hypersensitivity |
| e.g., CFA-Induced Inflammation (Mouse) | e.g., Topical | e.g., 1%, 2% | Thermal Hyperalgesia (Hargreaves) | e.g., Increase in Paw Withdrawal Latency |
Table 3: Representative Pharmacokinetic (PK) Parameters Template for this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |
| e.g., Intravenous (i.v.) | e.g., 1 | — | — | — | — |
| e.g., Oral (p.o.) | e.g., 10 | — | — | — | — |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in blocking pain signal transmission.
Caption: Typical experimental workflow for evaluating this compound in a rodent pain model.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral administration. The vehicle composition should be optimized for solubility and tolerability.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Water for Injection
-
Vortex mixer and magnetic stirrer
-
Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)
-
-
Stock Solution Preparation (if required):
-
Dosing Formulation Preparation (Example for Oral Gavage):
-
A common vehicle for oral administration is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the animals. A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
First, dissolve the this compound powder (or an aliquot of the DMSO stock) in the required volume of DMSO.
-
Sequentially add PEG400, Tween 80, and finally the saline while continuously mixing (vortex or stir).
-
Ensure the final solution is homogenous and free of precipitates. Prepare a fresh vehicle-only solution to serve as the control.
-
-
Administration:
-
Gently restrain the rodent.
-
Measure the distance from the animal's snout to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle smoothly into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical model that produces robust and long-lasting neuropathic pain behaviors.[7]
-
Anesthesia and Preparation:
-
Anesthetize the rodent (e.g., rat) using isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.
-
-
Surgical Procedure:
-
Make a small incision in the skin over the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves with fine forceps.
-
Tightly ligate these two nerves with a 5-0 silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Take extreme care to avoid touching or stretching the spared sural nerve.
-
-
Closure and Post-Operative Care:
-
Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or sutures.
-
Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg s.c.) that will not interfere with the study endpoints.
-
Allow the animal to recover on a heating pad and monitor until it is fully mobile. House animals individually after surgery to prevent wound damage.
-
Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing behavioral testing and drug administration.
-
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus:
-
A set of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 26g).
-
An elevated testing platform with a wire mesh floor that allows access to the plantar surface of the hind paws.
-
-
Procedure:
-
Place the animal in an individual clear plastic chamber on the mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin with a mid-range filament (e.g., 2.0g) and apply it perpendicularly to the lateral plantar surface of the hind paw (the territory of the spared sural nerve) until it just bends.
-
Hold the stimulus for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Protocol 4: General Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic procedure for determining the PK profile of this compound.
-
Animal Preparation:
-
Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g. For serial blood sampling, surgical cannulation of the jugular vein or carotid artery is recommended for stress-free sample collection.[8]
-
Allow animals to recover from surgery for at least 48 hours.
-
-
Drug Administration:
-
Fast animals overnight (with access to water) before oral administration.
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection via a tail vein or catheter).
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 200 µL per sample) into heparinized or EDTA-coated tubes at predetermined time points.
-
Example time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[9]
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Processing and Analysis:
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Funapide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Validation of the Use of Nonnaive Surgically Catheterized Rats for Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-Funapide in Dorsal Root Ganglion Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes and protocols are intended to guide researchers in designing and executing experiments to investigate the effects of Funapide and its enantiomers on the excitability of DRG neurons.
Data Presentation: Inhibitory Profile of Funapide
The following table summarizes the available quantitative data on the inhibitory activity of Funapide against various voltage-gated sodium channel subtypes. It is important to note that these values likely represent the activity of the more potent (S)-enantiomer or a racemic mixture.
| Target Nav Channel | IC50 (nM) | Reference |
| Nav1.2 | 601 | [2] |
| Nav1.5 | 84 | [2] |
| Nav1.6 | 173 | [2] |
| Nav1.7 | 54 | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Nav1.7 Inhibition in DRG Neurons
Voltage-gated sodium channels, particularly Nav1.7, are crucial for the initiation and propagation of action potentials in nociceptive DRG neurons. An influx of sodium ions through these channels leads to membrane depolarization. Inhibitors like Funapide bind to the channel, preventing this influx and thereby reducing neuronal excitability and the transmission of pain signals.
Caption: Mechanism of this compound on Nav1.7.
Experimental Workflow for Assessing this compound in DRG Neuron Culture
The following workflow outlines the key steps for evaluating the effects of this compound on cultured DRG neurons, from neuron isolation to data analysis.
Caption: Workflow for this compound DRG studies.
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for isolating and culturing DRG neurons from rodents.
Materials:
-
Adult rat or mouse
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IA
-
Trypsin-EDTA
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin-coated culture dishes
-
Sterile dissection tools
Procedure:
-
Euthanasia and Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column to expose the spinal cord and locate the dorsal root ganglia. Carefully excise the DRGs and place them in ice-cold HBSS.
-
Enzymatic Digestion:
-
Transfer the DRGs to a solution of Collagenase Type IA (1 mg/mL in DMEM) and incubate at 37°C for 60-90 minutes.
-
Aspirate the collagenase solution and add Trypsin-EDTA (0.25%). Incubate at 37°C for 5-10 minutes.
-
-
Mechanical Dissociation:
-
Stop the trypsinization by adding an equal volume of complete Neurobasal medium.
-
Gently triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium supplemented with NGF (50-100 ng/mL).
-
Plate the neurons onto Poly-D-lysine and Laminin-coated dishes at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for experiments within 24-48 hours.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology of Cultured DRG Neurons
This protocol outlines the procedure for recording voltage-gated sodium currents and action potentials from cultured DRG neurons.
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (dissolved in DMSO) and perfusion system
Procedure:
-
Preparation:
-
Place a culture dish with DRG neurons on the stage of the inverted microscope of the patch-clamp rig.
-
Continuously perfuse the dish with external recording solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Recording Sodium Currents (Voltage-Clamp):
-
Hold the neuron at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.
-
To isolate sodium currents, other voltage-gated channels can be blocked pharmacologically (e.g., using CdCl2 for calcium channels and tetraethylammonium for potassium channels).
-
-
Recording Action Potentials (Current-Clamp):
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure parameters such as action potential threshold, amplitude, duration, and firing frequency.
-
-
Application of this compound:
-
Establish a stable baseline recording.
-
Perfuse the external solution containing the desired concentration of this compound.
-
Record the changes in sodium currents or action potential firing in the presence of the compound.
-
Perform a washout by perfusing with the control external solution to assess the reversibility of the effects.
-
Concluding Remarks
The protocols and information provided herein offer a framework for investigating the effects of this compound on DRG neuron physiology. While specific data for the (R)-enantiomer is limited, the provided methodologies for DRG neuron culture and electrophysiological recording are robust and widely applicable for characterizing the pharmacological effects of novel sodium channel modulators. Researchers are encouraged to establish dose-response relationships and investigate the state-dependence of the block to fully characterize the activity of this compound and other related compounds.
References
(R)-Funapide: A Tool for Differentiating Inflammatory and Neuropathic Pain Mechanisms
Application Note
Abstract
(R)-Funapide, the less active enantiomer of the potent voltage-gated sodium channel (Nav) inhibitor Funapide, presents a valuable pharmacological tool for investigating the distinct roles of specific sodium channel subtypes in inflammatory versus neuropathic pain states. Funapide is known to inhibit Nav1.7 and Nav1.8, channels critically implicated in pain signaling.[1][2] Due to its reduced potency, this compound can be employed as a negative control or a comparator to its more active counterpart to elucidate the specific contributions of Nav1.7 and Nav1.8 inhibition in various pain models. This document provides detailed application notes and protocols for utilizing this compound in preclinical research to dissect the differential mechanisms underlying inflammatory and neuropathic pain.
Introduction
Voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, are crucial for the generation and propagation of action potentials in nociceptive neurons.[3] Dysregulation of these channels is a hallmark of chronic pain conditions. Funapide has emerged as a significant research tool due to its potent, state-dependent inhibition of multiple Nav channels.[4] While Funapide itself has been investigated as an analgesic, its less active enantiomer, this compound, offers a unique opportunity for controlled studies.[5] By comparing the effects of Funapide with this compound, researchers can attribute observed analgesic effects more definitively to the inhibition of target Nav channels.
Inflammatory and neuropathic pain, while both chronic conditions, arise from different underlying pathophysiologies. Inflammatory pain results from tissue damage and the subsequent release of inflammatory mediators, while neuropathic pain stems from damage or disease affecting the somatosensory nervous system.[6] The differential expression and function of Nav channels in these two states make this compound a pertinent tool for investigation.
Data Presentation
| Target Nav Channel | IC50 (nM) |
| Nav1.2 | 601[4] |
| Nav1.5 | 84[4] |
| Nav1.6 | 173[4] |
| Nav1.7 | 54[4] |
| Nav1.8 | Data not available |
Note: Researchers should perform their own dose-response curves to determine the precise activity of this compound and Funapide in their specific assay systems.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of Funapide's action and a general experimental workflow for its use in differentiating pain models.
Caption: Proposed mechanism of action of Funapide.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for inducing and assessing inflammatory and neuropathic pain are provided below. These protocols can be adapted for use with this compound and Funapide.
CFA-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
28-30 gauge needles and syringes
-
Rodents (mice or rats)
-
Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)
-
This compound, Funapide, and vehicle solution
Procedure:
-
Acclimation: Acclimate animals to the testing environment and equipment for at least 2-3 days prior to the experiment.
-
Baseline Testing: Measure baseline mechanical and thermal sensitivity using von Frey filaments and the Hargreaves test, respectively.
-
CFA Induction:
-
Briefly restrain the animal.
-
Inject 20-50 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.[7]
-
-
Post-Induction Monitoring: Monitor animals for signs of inflammation (edema, erythema) and allow 24-48 hours for the inflammatory response to develop fully.
-
Compound Administration: Administer this compound, Funapide, or vehicle via the desired route (e.g., systemic injection, local administration). Dosing should be determined by prior dose-response studies.
-
Behavioral Testing: At predetermined time points after compound administration, repeat the mechanical and thermal sensitivity tests to assess the analgesic effects.
Chronic Constriction Injury (CCI) Neuropathic Pain Model
The CCI model is a widely used method to induce neuropathic pain.[8][9]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 or 5-0 chromic gut or silk sutures
-
Rodents (rats are commonly used)
-
Behavioral testing equipment
-
This compound, Funapide, and vehicle solution
Procedure:
-
Acclimation and Baseline Testing: As described for the CFA model.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.[10]
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.[11] The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[10]
-
Close the muscle and skin layers with sutures.
-
-
Post-Surgical Recovery: Allow animals to recover for 5-7 days for neuropathic pain behaviors to develop.
-
Compound Administration and Behavioral Testing: Follow the same procedure as described for the CFA model to assess the effects of this compound and Funapide on mechanical allodynia and thermal hyperalgesia.
Logical Relationships in Pain Signaling
The following diagram illustrates the conceptual relationship between the two pain models and the target of this compound.
Caption: Differentiating pain pathways with this compound.
Conclusion
This compound serves as an essential control compound in studies aimed at validating the role of Nav1.7 and Nav1.8 in inflammatory and neuropathic pain. By comparing its effects to the more potent Funapide, researchers can gain clearer insights into the specific contributions of these channels to different pain modalities. The protocols and conceptual frameworks provided herein offer a starting point for designing rigorous preclinical studies to advance our understanding of chronic pain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Funapide (XEN402) | NaV1.7/Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFA-induced inflammatory pain [bio-protocol.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. criver.com [criver.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of the chronic constriction injury (CCI) neuropathic pain model in rats [bio-protocol.org]
Application Note: Topical Formulation of (R)-Funapide for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 or XEN402), a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.[1][2][3] These channels are critical for the transmission of pain signals in the peripheral nervous system.[1] While the development of Funapide, which was evaluated in both oral and topical formulations for conditions like postherpetic neuralgia, was discontinued, the underlying mechanism remains a compelling target for non-opioid analgesia.[4][5] This document provides detailed protocols and application notes for the development and preclinical evaluation of a topical formulation of this compound, intended to deliver the active pharmaceutical ingredient (API) directly to the site of pain, thereby maximizing local efficacy and minimizing potential systemic side effects.
Mechanism of Action
This compound, like its racemate, is presumed to exert its analgesic effect by inhibiting Nav1.7 and Nav1.8 channels located on the terminals of peripheral nociceptive neurons.[1][3] The Nav1.7 channel is considered a key regulator of pain thresholds, while Nav1.8 is crucial for the propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound can reduce neuronal hyperexcitability, dampen the transmission of pain signals to the central nervous system, and ultimately produce a local analgesic effect.[2]
Physicochemical Properties of Funapide
A thorough understanding of the physicochemical properties of the API is essential for designing a stable and effective topical formulation.[6]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄F₃NO₅ | [7] |
| Molecular Weight | 429.35 g/mol | [8] |
| XLogP3 | 3.5 | |
| Solubility | Soluble in DMSO (85.87 mg/mL) | [7] |
| Appearance | Solid Powder | [7] |
Note: Data corresponds to Funapide, the racemic mixture.
Topical Formulation Development
The goal is to create a formulation that ensures the stable delivery of this compound across the stratum corneum to reach the target nerve endings in the epidermis and dermis. Clinical trials with Funapide utilized 4% and 8% (w/w) ointments.[9] A thermosensitive hydrogel has also been explored for extended-release.[10]
3.1. Example Formulation: Simple Ointment (4% w/w)
This protocol describes a basic ointment formulation suitable for initial preclinical testing. Excipients should be of pharmaceutical grade.
Materials:
-
This compound powder
-
White Petrolatum
-
Mineral Oil
-
Propylene Glycol (as a penetration enhancer/solvent)
-
Glass mortar and pestle or ointment mill
-
Spatula
-
Weighing balance
Protocol:
-
Levigation: Weigh 40 mg of this compound powder. In a glass mortar, add a small amount of propylene glycol and levigate the powder with the pestle to form a smooth, uniform paste. This step ensures fine particle dispersion and prevents grittiness.
-
Incorporation: Weigh 960 mg of white petrolatum. Incorporate the petrolatum into the paste in small increments using geometric dilution. Mix thoroughly with the pestle or spatula after each addition until the mixture is homogenous.
-
Homogenization: For larger batches or improved uniformity, pass the mixture through an ointment mill according to the manufacturer's instructions.
-
Packaging: Transfer the final ointment into an opaque, airtight container to protect it from light and degradation. Store at a controlled room temperature.
Preclinical Evaluation Protocols
A phased approach involving in vitro and in vivo studies is critical for evaluating the performance and safety of the topical formulation.[11][12]
4.1. In Vitro Skin Permeation Testing (IVPT)
IVPT is the gold standard for assessing the rate and extent of a drug's absorption into and across the skin.[13][14][15] This protocol uses the Franz diffusion cell, a well-established model.[16]
Protocol:
-
Membrane Preparation: Use dermatomed human or porcine skin (approx. 500 µm thickness). Thaw frozen skin and cut sections to fit the Franz diffusion cells.[17]
-
Cell Setup: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline with 0.1% Tween 80 to ensure sink conditions). Maintain the temperature at 32°C to simulate skin surface temperature.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.[13]
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid for analysis. Replace the sampled volume with fresh, pre-warmed receptor fluid.
-
Terminal Analysis: At the end of the experiment, dismount the skin. Wash the surface to remove unabsorbed formulation. The skin can be further processed by tape stripping (to analyze stratum corneum content) or heat separation (to separate epidermis and dermis).
-
Quantification: Analyze the concentration of this compound in the receptor fluid and skin layers using a validated LC-MS/MS method.
Data Presentation: IVPT Results
| Time (h) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| 2 | 0.5 ± 0.1 | 0.25 |
| 4 | 1.2 ± 0.3 | 0.35 |
| 8 | 3.0 ± 0.6 | 0.45 |
| 12 | 5.1 ± 0.9 | 0.53 |
| 24 | 11.5 ± 2.1 | 0.56 |
Table represents example data (Mean ± SD, n=6).
4.2. In Vivo Efficacy Testing: Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory and analgesic effects of topical agents in rodents.[18]
Protocol:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize animals for at least one week before the experiment.[18]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (ointment base).
-
Group 2: this compound 4% ointment.
-
Group 3: Positive control (e.g., topical diclofenac gel).
-
-
Formulation Application: Apply a standardized amount of the assigned formulation to the plantar surface of the right hind paw.
-
Inflammation Induction: 30 minutes after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the treated paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_o)_control - (V_t - V_o)_treated] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, V_c is the paw volume of the control group at a specific time, and V_t is the paw volume of the treated group at the same time.
Data Presentation: Paw Edema Results
| Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.12 | - |
| This compound 4% | 0.48 ± 0.09 | 43.5% |
| Diclofenac Gel | 0.41 ± 0.07 | 51.8% |
Table represents example data (Mean ± SD, n=8).
4.3. Preclinical Safety Studies
Before advancing to clinical trials, regulatory agencies require a set of non-clinical safety studies for topical drugs.[11] These typically include:
-
Primary Skin Irritation: To assess redness, edema, and other signs of irritation after a single application.
-
Dermal Sensitization: To evaluate the potential for the formulation to cause an allergic contact dermatitis response after repeated exposure.
-
Repeat-Dose Dermal Toxicity: To assess cumulative local and systemic effects after daily application for a specified duration (e.g., 28 days).[19]
-
Phototoxicity: Required if the drug absorbs UV/visible light, to assess for light-induced skin reactions.[19]
These studies should be conducted under Good Laboratory Practice (GLP) conditions using the final intended clinical formulation.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Funapide - Wikipedia [en.wikipedia.org]
- 6. cdmopharmaservices.wordpress.com [cdmopharmaservices.wordpress.com]
- 7. Funapide | Sodium Channel | TargetMol [targetmol.com]
- 8. Funapide | C22H14F3NO5 | CID 49836093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Flexion Therapeutics Announces FDA Clearance of Investigational New Drug Application for FX301, a Novel Formulation of a Locally Administered NaV1.7 Inhibitor for Post-Operative Pain - BioSpace [biospace.com]
- 11. Safety First: What’s Needed Before A Topical Drug Enters The Clinic - Dow Development Labs [dowdevelopmentlabs.com]
- 12. criver.com [criver.com]
- 13. mdpi.com [mdpi.com]
- 14. permegear.com [permegear.com]
- 15. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. research.monash.edu [research.monash.edu]
- 18. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for (R)-Funapide in High-Throughput Screening
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-Funapide as a reference compound in high-throughput screening (HTS) assays targeting the voltage-gated sodium channel Nav1.7.
This compound , the less active R-enantiomer of Funapide, serves as a valuable tool for validating assay performance and understanding the stereospecificity of Nav1.7 inhibitors.[1] Funapide itself is a potent, state-dependent inhibitor of several voltage-gated sodium channels (VGSCs), including Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[2][3][4] Although the development of Funapide for pain treatment was discontinued, its properties as a Nav1.7 blocker make its enantiomers relevant for in vitro research and screening.[4][5]
Introduction to Nav1.7 and High-Throughput Screening
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials.[6][7][8] Genetic studies have strongly linked gain-of-function mutations in Nav1.7 to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics.[8][9]
High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel modulators of therapeutic targets like Nav1.7 from large compound libraries.[10][11] Two primary HTS methodologies are employed for ion channels: fluorescence-based assays and automated patch-clamp electrophysiology.
Data Presentation
Table 1: Properties of this compound and Funapide
| Property | This compound | Funapide | Reference |
| Synonyms | (R)-TV 45070, (R)-XEN402 | TV 45070, XEN402 | [1][2] |
| Target(s) | Nav1.7, Nav1.8, other VGSCs | Nav1.7, Nav1.8, other VGSCs | [1][3] |
| Activity | Less active enantiomer | Potent inhibitor | [1] |
| Funapide IC50 (Nav1.7) | Not specified | 54 nM | [2] |
| Funapide IC50 (Nav1.5) | Not specified | 84 nM | [2] |
| Funapide IC50 (Nav1.2) | Not specified | 601 nM | [2] |
| Funapide IC50 (Nav1.6) | Not specified | 173 nM | [2] |
Table 2: Example HTS Assay Parameters for Nav1.7 Screening
| Parameter | Fluorescence-Based Assay (FLIPR) | Automated Patch-Clamp (e.g., SyncroPatch, Qube) |
| Cell Line | HEK293 or CHO expressing human Nav1.7 | HEK293 or CHO expressing human Nav1.7 |
| Plate Format | 384-well or 1536-well | 384-well |
| Primary Readout | Change in fluorescence intensity | Ion channel current (pA) |
| Activator | Veratridine, Antillatoxin (ATX) | Voltage protocol |
| Control Inhibitor | Tetrodotoxin (TTX), Funapide | Tetrodotoxin (TTX), Funapide |
| Z' Factor | ≥ 0.5 | ≥ 0.5 |
| Compound Concentration | 10 µM (single point) or dose-response | 10 µM (single point) or dose-response |
Signaling Pathway and Experimental Workflow
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in pain signaling and its inhibition by this compound.
High-Throughput Screening Workflow for Nav1.7 Inhibitors
Caption: General workflow for a high-throughput screen to identify Nav1.7 inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay Using a FLIPR System
This protocol is adapted from established methods for measuring Nav1.7 activity using voltage-sensitive dyes.[6]
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, selection antibiotic).
-
Voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Nav1.7 Activator: Veratridine or Antillatoxin (ATX).
-
Positive Control: Funapide or another known Nav1.7 inhibitor (e.g., Tetrodotoxin).
-
Test Compound: this compound.
-
Compound Diluent: DMSO.
-
2. Procedure:
-
Cell Plating:
-
Harvest and resuspend Nav1.7-expressing cells in culture medium.
-
Seed cells into 384-well assay plates at a density optimized for 80-90% confluency on the day of the assay.
-
Incubate plates at 37°C, 5% CO2 for 24-48 hours.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound, Funapide, and other control compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer the compounds to a 384-well compound plate. Typically, a 10 mM stock is diluted to achieve final assay concentrations ranging from 1 nM to 30 µM.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove culture medium from the cell plates and add the dye solution.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to transfer the compounds from the compound plate to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow compound interaction with the channels.
-
The FLIPR instrument will then add the Nav1.7 activator (e.g., veratridine) to all wells and simultaneously measure the change in fluorescence.
-
Record the fluorescence signal before and after the addition of the activator.
-
3. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data using negative controls (vehicle, e.g., DMSO) and positive controls (a known Nav1.7 inhibitor at a concentration that gives maximal block).
-
Percentage inhibition is calculated as: 100 * (1 - (ΔF_compound - ΔF_pos_ctrl) / (ΔF_neg_ctrl - ΔF_pos_ctrl))
-
For dose-response curves, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Automated Patch-Clamp (APC) HTS Assay
This protocol is based on high-throughput electrophysiology platforms like the SyncroPatch or Qube.[12][13][14][15]
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells with high and stable expression of human Nav1.7.
-
APC Consumables: Appropriate microfluidic chips for the APC platform (e.g., 384-well).
-
Solutions:
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.
-
Positive Control: Funapide or Tetrodotoxin.
-
Test Compound: this compound.
-
Compound Diluent: External solution with a final DMSO concentration ≤ 0.3%.
-
2. Procedure:
-
Cell Preparation:
-
Harvest Nav1.7-expressing cells and prepare a single-cell suspension at an optimized density in the external solution.
-
Ensure high cell viability (>90%).
-
-
APC Instrument Setup:
-
Prime the APC instrument with internal and external solutions.
-
Load the cell suspension and compound plates.
-
-
Assay Execution:
-
The APC system will automatically perform cell capture, sealing (aim for >500 MΩ), and whole-cell configuration.[12]
-
A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to activate the channels.
-
The baseline Nav1.7 current is measured.
-
The test compound, this compound, or control is then added, and after a short incubation, the Nav1.7 current is measured again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound addition.
-
Calculate the percentage inhibition of the peak current for each well.
-
Perform quality control checks on the seal resistance and current amplitude for each well.[12]
-
For dose-response analysis, plot the percentage inhibition against the compound concentration to determine the IC50 value.
Conclusion
This compound is a useful tool for HTS assays targeting Nav1.7. By employing either fluorescence-based or automated electrophysiology platforms, researchers can efficiently screen compound libraries and characterize the potency and mechanism of action of potential Nav1.7 inhibitors. The detailed protocols and workflows provided here offer a robust starting point for establishing these assays in a drug discovery setting. The comparison of activity between this compound and its more active enantiomer can provide valuable insights into the structure-activity relationship of this chemical series.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Funapide - Wikipedia [en.wikipedia.org]
- 5. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Cost-Efficient Ion Channel High-Throughput Screening [metrionbiosciences.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Funapide Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Funapide, specifically addressing challenges related to its precipitation in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of this compound solutions.
Q1: I dissolved this compound in an aqueous buffer, but it precipitated out of solution. Why is this happening?
A1: this compound is a hydrophobic compound with low intrinsic aqueous solubility. Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in a given aqueous medium. Several factors can trigger precipitation, including:
-
Solvent Polarity: Directly dissolving this compound in purely aqueous solutions is challenging due to its nonpolar nature.
-
Temperature: Temperature can influence the solubility of compounds. For some, solubility increases with temperature, while for others, it can decrease.
-
"Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of nonpolar compounds like this compound.
-
Solvent Shift: If you are diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity (solvent shift) can cause the compound to precipitate immediately if the final concentration is above its aqueous solubility limit.
Q2: How can I prevent this compound from precipitating in my aqueous-based experiments?
A2: Several strategies can be employed to prevent the precipitation of this compound:
-
Use of Co-solvents: Prepare a stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it carefully into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low and does not affect the experimental system (typically <0.1% for cell-based assays).
-
Formulation with Solubilizing Agents: The use of excipients can significantly enhance the apparent solubility of this compound. Common approaches include:
-
Surfactants: Non-ionic surfactants like Tween-80 can form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.
-
Polymers: Polymers such as Polyethylene Glycol (PEG300) can increase the viscosity of the solution and interact with the drug to prevent aggregation and precipitation.
-
Cyclodextrins: Encapsulating agents like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with this compound, increasing its solubility in water.
-
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous solution to a range where the ionized (and typically more soluble) form predominates can be a viable strategy. This requires knowledge of the compound's pKa.
-
Sonication and Heating: In some cases, gentle heating and/or sonication can help dissolve the compound and break up small precipitates, but care must be taken to avoid thermal degradation of this compound.[1][2] Always check for the stability of the compound under these conditions.
-
Prepare Fresh Solutions: It is recommended to prepare working solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.[3]
Q3: My this compound solution appears cloudy or has visible particles. Can I still use it?
A3: It is strongly advised not to use a solution that is cloudy or contains visible precipitate. The presence of solid particles indicates that the compound is not fully dissolved, and the actual concentration in the solution is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. Furthermore, for in vivo studies, injecting a solution with precipitates can cause embolisms and other adverse effects.
Q4: What should I do if I observe precipitation after preparing my this compound solution?
A4: If you observe precipitation, you should discard the solution and prepare a new one using one of the preventative strategies mentioned in Q2. Consider the following troubleshooting steps for your next preparation:
-
Lower the Final Concentration: Your target concentration may be too high for the chosen solvent system.
-
Increase the Concentration of Co-solvents/Solubilizers: Adjust the formulation by increasing the percentage of DMSO, PEG300, Tween-80, or SBE-β-CD. Refer to the formulation protocols in the Data Presentation section.
-
Modify the Dilution Method: When diluting a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
Filter the Solution: For some applications, if very fine precipitation is suspected, filtering the final solution through a 0.22 µm syringe filter can remove undissolved particles. However, this will also lower the effective concentration of your compound if a significant amount has precipitated.
Data Presentation
Due to the limited availability of precise quantitative aqueous solubility data for this compound at various pH and temperature conditions in the public domain, the following tables summarize the available qualitative solubility information and established formulation protocols that have been used to prepare solutions for experimental use.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous Buffer | Very Low / Practically Insoluble | Prone to precipitation. |
| DMSO | High | A common solvent for preparing stock solutions. |
| Corn Oil | Soluble | Can be used as a vehicle for in vivo studies.[1] |
Table 2: Formulation Protocols for this compound Solutions
| Protocol | Composition | Resulting Solution | Target Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution (requires ultrasonic treatment) | 5 mg/mL (11.65 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution (requires ultrasonic treatment) | 5 mg/mL (11.65 mM) | [1] |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 5 mg/mL (11.65 mM) | [1] |
Experimental Protocols
This section provides detailed methodologies for determining the solubility of this compound and for preparing a solution using a co-solvent approach to minimize precipitation.
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol provides a general method for estimating the aqueous solubility of a poorly soluble compound like this compound.
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), high purity
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Multichannel pipette
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Dispense the aqueous buffer into the wells of the 96-well plate.
-
Add increasing volumes of the this compound DMSO stock solution to the wells to create a serial dilution.
-
Mix the solutions thoroughly in the wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
Identify the highest concentration at which no significant increase in turbidity is observed. This concentration is an estimate of the kinetic aqueous solubility.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes a standard method for preparing a diluted aqueous solution of this compound from a concentrated DMSO stock for in vitro assays.
Materials:
-
This compound solid
-
DMSO, high purity
-
Target aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is completely dissolved. This stock solution can be stored at -20°C or -80°C for long-term use.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the DMSO stock solution needed to achieve the final concentration. Aim to keep the final DMSO concentration in the aqueous solution below 0.5%, and ideally below 0.1%, to avoid solvent effects on the biological system.
-
Aliquot the required volume of the target aqueous buffer or medium into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates that the this compound is fully dissolved at the target concentration.
-
Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualizations
Signaling Pathway of NaV1.7/NaV1.8 Inhibition by this compound
Caption: Mechanism of action of this compound in blocking pain signals.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing aqueous solutions of this compound.
References
Technical Support Center: Optimizing (R)-Funapide Concentration for In Vivo Experiments
Welcome to the technical support center for researchers utilizing (R)-Funapide in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of this compound concentrations for pain research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active R-enantiomer of Funapide (also known as TV-45070 and XEN402). Funapide is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] Nav1.7 channels are highly expressed in dorsal root ganglion (DRG) and sympathetic neurons and are considered a key target for analgesic drug development.[2] Loss-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to a congenital inability to perceive pain, highlighting its critical role in nociception.
Q2: What are the common in vivo models used to evaluate the efficacy of this compound?
Preclinical studies evaluating Nav1.7 inhibitors like Funapide typically employ various rodent models of pain to assess analgesic efficacy. These models can be broadly categorized as:
-
Inflammatory Pain Models: These models are induced by injecting an inflammatory agent, such as Complete Freund's Adjuvant (CFA) or carrageenan, into the paw of a rodent.[3][4] This induces a localized inflammation, leading to thermal and mechanical hyperalgesia that can be measured to assess the effectiveness of the analgesic compound.
-
Neuropathic Pain Models: These models are created by surgically inducing nerve injury, such as through chronic constriction injury (CCI) or spinal nerve ligation (SNL).[3][5] These injuries result in the development of chronic pain states, including allodynia and hyperalgesia, which are used to evaluate the efficacy of drugs for neuropathic pain.
Q3: What is a recommended starting concentration for this compound in in vivo experiments?
It is crucial to perform dose-response studies to determine the optimal concentration for your specific animal model and experimental conditions. The choice of concentration will depend on the route of administration, the specific pain model, and the desired therapeutic effect versus potential side effects.
Q4: How should this compound be formulated for in vivo administration?
The formulation of this compound for in vivo experiments is critical for its solubility and bioavailability. As a poorly water-soluble compound, it often requires a vehicle containing a combination of solvents. A common approach for preclinical studies is to prepare a suspension for oral gavage or intraperitoneal injection.
Based on supplier recommendations for Funapide, a typical vehicle formulation might consist of:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG300: A commonly used solubilizing agent.
-
5% Tween-80: A surfactant to improve solubility and stability.
-
45% Saline: To bring the solution to the final volume.[1]
Another suggested formulation for longer-term studies involves:
-
10% DMSO
-
90% Corn oil [1]
It is essential to ensure the final solution is homogenous and stable before administration. Always prepare fresh solutions on the day of the experiment.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when working with this compound in vivo.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Suboptimal Concentration: The administered dose may be too low to achieve sufficient target engagement at the site of action. | 1. Perform a Dose-Response Study: Test a range of concentrations to identify the optimal dose for your specific model and endpoint. 2. Verify Target Engagement: If possible, measure the free plasma concentration of this compound and correlate it with its in vitro IC50 for Nav1.7 to ensure adequate target coverage. |
| Inadequate Formulation/Solubility: The compound may not be sufficiently dissolved or bioavailable, leading to lower than expected exposure. | 1. Optimize Vehicle Composition: Experiment with different solvent combinations and ratios to improve solubility. The use of co-solvents like PEG300, Tween-80, or cyclodextrins can be beneficial. 2. Check for Precipitation: Visually inspect the formulation for any precipitation before and after administration. 3. Consider Alternative Administration Routes: If oral or IP administration is not effective, explore other routes such as subcutaneous or local administration, depending on the experimental question. | |
| Mismatch between Preclinical Model and Clinical Indication: Preclinical models may not fully recapitulate the complexity of human pain conditions. For instance, most preclinical studies on Nav1.7 inhibitors have focused on inflammatory pain, while clinical trials often target neuropathic pain.[6][7] | 1. Select the Most Relevant Animal Model: Carefully choose an animal model that best reflects the clinical pain condition you are investigating. 2. Consider the Pain Phenotype: Be aware that Nav1.7 may play different roles in different types of pain (e.g., evoked vs. spontaneous pain). | |
| Off-Target Side Effects (e.g., CNS or Cardiovascular) | Lack of Selectivity: At higher concentrations, this compound may inhibit other Nav channel subtypes, such as those in the central nervous system (Nav1.1, Nav1.2) or the heart (Nav1.5), leading to adverse effects.[8] | 1. Reduce the Dose: Lower the administered concentration to a level that maintains efficacy while minimizing off-target effects. 2. Monitor for Adverse Events: Carefully observe the animals for any signs of CNS side effects (e.g., sedation, ataxia) or cardiovascular changes. 3. Consider Local Administration: For certain pain models, local administration of this compound can help to minimize systemic exposure and reduce the risk of off-target effects. |
| Variability in Experimental Results | Inconsistent Formulation Preparation: Variations in the preparation of the dosing solution can lead to inconsistent results. | 1. Standardize the Formulation Protocol: Ensure that the same procedure for dissolving and mixing the compound is used for every experiment. 2. Prepare Fresh Solutions: Always use freshly prepared solutions to avoid degradation or precipitation of the compound. |
| Differences in Animal Handling and Dosing Technique: Inconsistent administration techniques can affect the amount of drug delivered. | 1. Ensure Proper Training: All personnel involved in the experiments should be properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). 2. Maintain Consistency: Use the same technique and volume for all animals within an experimental group. |
Data Presentation
Table 1: In Vitro Potency of Funapide (Racemate)
| Nav Channel Subtype | IC50 (nM) |
| Nav1.7 | 54[1] |
| Nav1.8 | Not explicitly stated, but Funapide is described as a Nav1.7 and Nav1.8 blocker. |
| Nav1.5 (Cardiac) | 84[1] |
| Nav1.2 (CNS) | 601[1] |
| Nav1.6 (CNS) | 173[1] |
Note: This data is for the racemic mixture of Funapide. The potency of the (R)-enantiomer may differ.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral or Intraperitoneal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication may be used if necessary.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Prepare Dosing Solution: Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 5 mg/mL solution, add 1 part of the 50 mg/mL stock solution to 9 parts of the vehicle.
-
Ensure Homogeneity: Vortex the final dosing solution thoroughly to ensure it is a homogenous suspension.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage or intraperitoneal injection at the desired volume based on their body weight.
Protocol 2: Assessment of Analgesic Efficacy in a CFA-Induced Inflammatory Pain Model
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control
-
Testing apparatus for mechanical allodynia (e.g., von Frey filaments)
-
Testing apparatus for thermal hyperalgesia (e.g., Hargreaves apparatus)
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and procedures for several days before the experiment.
-
Baseline Measurements: Measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and the paw withdrawal latency to thermal stimuli (Hargreaves test) for each animal.
-
Induction of Inflammation: Inject a small volume of CFA (e.g., 50 µL) into the plantar surface of one hind paw of each animal.
-
Drug Administration: At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound or vehicle control to the respective groups of animals.
-
Post-treatment Measurements: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-measure the mechanical withdrawal threshold and thermal withdrawal latency in the inflamed paw.
-
Data Analysis: Compare the post-treatment measurements between the this compound-treated group and the vehicle-treated group to determine the analgesic effect of the compound.
Visualizations
References
- 1. topicalinnovations.com [topicalinnovations.com]
- 2. pnas.org [pnas.org]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (R)-Funapide instability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Funapide. The information is tailored to address potential challenges, with a focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the less active R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] These channels are crucial for the generation and propagation of action potentials in peripheral sensory neurons, which are involved in pain signaling.[2] By blocking these channels, this compound can reduce neuronal excitability.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1][3] To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months.[1] This practice helps to avoid degradation that can be caused by repeated freeze-thaw cycles.[1][3]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[3] It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Are there known stability issues with furan-containing compounds like this compound?
Troubleshooting Guide: this compound Instability in Cell Culture Media
This guide addresses common issues that may arise due to the potential instability of this compound in cell culture media.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the period during which the compound may degrade.
-
Optimize Dosing Schedule: For longer experiments, consider replenishing the media with freshly diluted this compound at regular intervals. The frequency of media changes will depend on the suspected rate of degradation.
-
pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment. Significant changes in pH can affect the stability of compounds containing a furan moiety.[5]
-
Serum Effects: If using serum-containing media, consider that serum proteins can bind to small molecules, potentially affecting their availability and stability. You may need to test a range of serum concentrations or switch to a serum-free medium if compatible with your cells.
-
Freshly Prepared Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding them to the cells. Avoid storing diluted solutions for extended periods.
Issue 2: High variability between replicate wells or experiments.
Possible Cause: Inconsistent degradation of this compound or precipitation of the compound in the media.
Troubleshooting Steps:
-
Solubility Check: After diluting the this compound stock solution into your cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system.
-
Consistent Handling: Ensure uniform handling and incubation conditions for all plates and wells to minimize variability in temperature, light exposure, and evaporation, all of which can influence compound stability.
-
Control Experiments: Run parallel control experiments to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then testing its biological activity in a short-term assay.
Issue 3: Complete loss of activity in long-term cultures.
Possible Cause: Significant degradation of this compound over an extended period.
Troubleshooting Steps:
-
Stability Assessment: A more rigorous approach is to perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and taking samples at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the remaining intact compound can be quantified using analytical methods like HPLC-MS.
-
Protective Agents: While not standard practice, for particularly unstable compounds, the addition of antioxidants or other stabilizing agents to the culture medium could be explored, but this would require careful validation to ensure they do not interfere with the assay.
Data Presentation
Table 1: Stock Solution Storage Recommendations for this compound
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Troubleshooting Summary for this compound Instability
| Issue | Possible Cause | Recommended Action |
| Inconsistent Potency | Degradation in Media | Shorten incubation, replenish compound, check pH. |
| High Variability | Inconsistent Degradation/Precipitation | Check solubility, ensure consistent handling. |
| Loss of Activity | Significant Degradation | Perform a stability study, consider media changes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Cell-Based Assay with this compound
-
Materials: Cells of interest, appropriate cell culture medium, this compound stock solution, multi-well plates.
-
Procedure: a. Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight. b. On the day of the experiment, thaw a single aliquot of the this compound stock solution. c. Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. e. Include a vehicle control (medium with DMSO only) and a negative control (medium only). f. Incubate the cells for the desired period. g. Proceed with the specific assay to measure the biological response (e.g., cell viability, electrophysiology, etc.).
Visualizations
Caption: Signaling pathway of pain perception and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound instability in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Funapide | Sodium Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the analysis of furan in heated foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Off-target effects of (R)-Funapide in neuronal cells
Welcome to the Technical Support Center for (R)-Funapide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data on the selectivity of Funapide to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the less active R-enantiomer of Funapide.[1] Funapide is an inhibitor of voltage-gated sodium channels (VGSCs), with primary targets being Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system.[1][2][3] It was developed as a potential analgesic for various chronic pain conditions.[3][4] The development of Funapide was discontinued in 2022.[3]
Q2: What are the known on-target and potential off-target activities of Funapide?
Funapide is a potent inhibitor of Nav1.7 and Nav1.8.[2][3] However, it also shows activity against other sodium channel subtypes, including Nav1.2, Nav1.5, and Nav1.6, which can be considered off-target effects.[5] Inhibition of these other subtypes may lead to unintended biological consequences in your experiments.
Q3: Why is it important to consider the off-target effects of this compound in neuronal cells?
While the primary target, Nav1.7, is crucial in pain signaling, other sodium channel isoforms are vital for the proper functioning of different neuronal and non-neuronal tissues. For instance, Nav1.5 is the primary sodium channel in cardiac muscle, and its inhibition can lead to cardiotoxicity.[5] In the central nervous system, other Nav subtypes play roles in neuronal excitability. Therefore, understanding the off-target profile of this compound is critical for interpreting experimental results accurately and anticipating potential confounding effects.
Q4: How does the activity of this compound compare to the S-enantiomer or the racemic mixture?
This compound is the less active enantiomer of Funapide.[1] The S-enantiomer is the more active form. When using this compound, it is important to consider that higher concentrations may be needed to achieve the desired on-target effect, which could also increase the likelihood of engaging off-target channels.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Decrease in Neuronal Cell Viability
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of essential ion channels: Inhibition of sodium channels other than Nav1.7/1.8 could disrupt normal cellular function and lead to cell death. | 1. Perform a dose-response curve for cytotoxicity: Use a range of this compound concentrations to determine the threshold for toxicity in your specific neuronal cell type. 2. Use a lower concentration: If possible, use the lowest effective concentration that inhibits the target of interest while minimizing toxicity. 3. Include positive and negative controls: Use a known non-toxic Nav1.7 inhibitor and a general cytotoxic agent as controls. 4. Assess mitochondrial function: Use assays like the MTT or Seahorse assay to determine if the observed toxicity is related to metabolic dysfunction. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations. | 1. Check the final solvent concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 2. Run a solvent-only control: Treat cells with the same concentration of the solvent used in your this compound experiments to assess its effect on viability. |
Problem 2: Inconsistent or Unexpected Electrophysiology Results
| Potential Cause | Troubleshooting Steps |
| Modulation of multiple sodium channel subtypes: The observed electrophysiological phenotype may be a composite of effects on Nav1.7 and other expressed Nav channels. | 1. Use cell lines expressing single Nav subtypes: To confirm the specific activity of this compound on your target and potential off-targets, use cell lines engineered to express only one type of Nav channel (e.g., HEK293 cells). 2. Pharmacological blockade of off-target channels: If your neuronal cells express multiple Nav subtypes, use selective blockers for the off-target channels to isolate the effect on your channel of interest. 3. Vary the holding potential: Different Nav channel subtypes have different voltage-dependencies of inactivation. By altering the holding potential, you may be able to favor the inactivation of certain subtypes and isolate the currents from your channel of interest. |
| Use-dependent effects: The inhibitory effect of this compound may be dependent on the firing frequency of the neurons. | 1. Apply a train of depolarizing pulses: To test for use-dependent inhibition, apply repetitive stimulation and measure the progressive decrease in current amplitude. 2. Compare different frequencies: Assess the degree of inhibition at different stimulation frequencies to characterize the use-dependency of the block. |
Data Presentation
Table 1: Inhibitory Activity of Funapide against Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) | Primary Location | Potential Implication of Inhibition |
| Nav1.7 | 54 | Peripheral Nervous System (nociceptors) | On-Target: Analgesia |
| Nav1.8 | Not specified, but a known target | Peripheral Nervous System (nociceptors) | On-Target: Analgesia |
| Nav1.2 | 601 | Central Nervous System | Off-Target: Potential for CNS side effects |
| Nav1.5 | 84 | Cardiac Muscle | Off-Target: Potential for cardiotoxicity |
| Nav1.6 | 173 | Central and Peripheral Nervous System | Off-Target: Potential for neurological side effects |
| Data is for Funapide (racemic mixture or the more active S-enantiomer). This compound is the less active enantiomer and is expected to have higher IC50 values.[1][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Nav Channel Inhibition
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in neuronal cells or cell lines expressing specific Nav subtypes.
Materials:
-
Cultured neuronal cells or HEK293 cells stably expressing the Nav channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Plate cells on glass coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope.
-
Perfuse the recording chamber with external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Record baseline sodium currents by applying a voltage-step protocol (e.g., from a holding potential of -120 mV, step to various test potentials from -80 to +60 mV in 10 mV increments).
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Perfuse the cell with the this compound-containing external solution for 2-3 minutes to allow for drug equilibration.
-
Record sodium currents again using the same voltage-step protocol.
-
To test for use-dependency, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) before and after drug application.
-
Wash out the drug by perfusing with the control external solution and record recovery of the current.
-
Analyze the data by measuring the peak inward current at each voltage step. Calculate the percentage of inhibition at each concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Cultured neuronal cells.
-
96-well cell culture plates.
-
This compound stock solution.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the second incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with no cells.
Visualizations
Caption: On-target and potential off-target signaling pathways of Funapide.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Enhancing (R)-Funapide Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo delivery of (R)-Funapide. Given that this compound is a poorly water-soluble, lipophilic compound, this guide focuses on formulation strategies to improve its solubility, stability, and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and corn oil.[1][2][] However, it exhibits poor solubility in aqueous solutions. Attempts to create aqueous formulations using co-solvents like PEG300 and Tween-80 with saline may result in a suspension rather than a clear solution, indicating the compound's hydrophobic nature.[2][4]
Q2: Why is my this compound solution precipitating after administration?
Precipitation of a poorly soluble compound like this compound upon in vivo administration is a common issue. This often occurs when a compound formulated in a non-aqueous solvent (e.g., DMSO) is introduced into the aqueous environment of the bloodstream or gastrointestinal tract. The solvent rapidly diffuses, leading to a drop in the compound's solubility and subsequent precipitation. This can result in low bioavailability and potential local toxicity.
Q3: What are the most promising strategies to improve the in vivo delivery of this compound?
For lipophilic compounds such as this compound, several formulation strategies can enhance solubility and bioavailability. These include:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[5][6][7]
-
Nanoparticle-Based Delivery: Polymeric nanoparticles or solid lipid nanoparticles can encapsulate hydrophobic drugs, improving their stability and enabling controlled release.[8][9][10]
-
Co-solvent Systems: While simple co-solvent systems may lead to precipitation, more complex formulations with carefully selected surfactants and lipids can maintain the drug in a solubilized state.[11]
Q4: Can I administer this compound via oral gavage?
Oral administration of poorly water-soluble drugs presents significant challenges due to low dissolution rates and poor permeability across the intestinal epithelium.[12][13][14] Direct oral gavage of a simple this compound suspension is likely to result in very low and variable absorption. To improve oral bioavailability, consider formulating this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS).[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of this compound.
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution for parenteral injection.
Problem: When preparing a dosing solution by diluting a DMSO stock of this compound with an aqueous buffer (e.g., saline, PBS), the compound precipitates out of solution.
Root Cause: this compound is poorly soluble in aqueous media. The addition of an aqueous buffer reduces the concentration of the organic co-solvent (DMSO) below the level required to keep the compound dissolved.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Use of a Co-solvent/Surfactant System | Formulate this compound in a mixture of a biocompatible organic solvent, a surfactant, and an aqueous vehicle. A common example is a formulation containing DMSO, PEG300, Tween-80, and saline.[4] | Simple to prepare. | May still result in a suspension or fine emulsion rather than a true solution. Risk of precipitation upon further dilution in vivo. |
| Cyclodextrin Complexation | Encapsulate this compound within cyclodextrin molecules. Cyclodextrins have a hydrophobic core and a hydrophilic exterior, which can increase the aqueous solubility of guest molecules.[16] | Can significantly increase aqueous solubility. | The complex size may affect tissue distribution. Requires optimization of the cyclodextrin type and drug-to-cyclodextrin ratio. |
| Lipid-Based Nanoformulations | Prepare a lipid-based formulation such as a nanoemulsion or a solid lipid nanoparticle (SLN) suspension.[17][18] | High drug loading capacity for lipophilic drugs. Can improve stability and alter pharmacokinetic profiles. | More complex to prepare and characterize. May require specialized equipment. |
Issue 2: Low and variable bioavailability after oral administration.
Problem: Following oral gavage of an this compound formulation, plasma concentrations are low and inconsistent between animals.
Root Cause: Poor oral bioavailability is a common challenge for hydrophobic drugs.[12][19][20] This can be due to poor dissolution in the gastrointestinal fluids, degradation in the harsh gut environment, and poor permeation across the intestinal wall.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Self-Emulsifying Drug Delivery System (SEDDS) | Formulate this compound in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.[6] | Enhances drug solubilization and presentation to the intestinal mucosa in a dissolved state, which can improve absorption.[7] Protects the drug from degradation. | Requires careful selection and optimization of excipients. The formulation must be stable and not undergo phase separation. |
| Polymeric Nanoparticles | Encapsulate this compound within biodegradable polymeric nanoparticles (e.g., PLGA).[10][] | Can protect the drug from the harsh GI environment and provide sustained release. Surface modification can target specific regions of the intestine. | Preparation can be complex. Potential for low drug loading. Regulatory considerations for novel excipients. |
| Micronization/Nanonization | Reduce the particle size of this compound to the micron or sub-micron range.[16] | Increases the surface area for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation. | May not be sufficient if the drug's solubility is the primary limiting factor. Can lead to particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol is adapted from a general method for dissolving hydrophobic compounds for in vivo use.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved; sonication may be required.[1]
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. For a final formulation of 10% DMSO and 40% PEG300, add a volume of PEG300 that is four times the volume of the DMSO stock.
-
Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add a volume that is half the volume of the DMSO stock.
-
Vortex the mixture until it is homogeneous.
-
Slowly add sterile saline while vortexing to reach the final volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the solvent ratios or the final drug concentration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
This protocol provides a general method for developing a SEDDS formulation.[6]
Materials:
-
This compound
-
Oil phase (e.g., corn oil, oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components that provide good solubilization.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions.
-
Preparation of this compound SEDDS: a. Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to approximately 40°C to facilitate mixing. c. Add the pre-weighed this compound to the mixture and stir until the drug is completely dissolved.
-
Characterization of the SEDDS: a. Emulsification time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a stable emulsion. b. Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering. A smaller droplet size generally correlates with better absorption.
Visualizations
Caption: Workflow for developing a SEDDS formulation for oral delivery of this compound.
Caption: Troubleshooting logic for improving this compound in vivo delivery.
References
- 1. Funapide | Sodium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. routledge.com [routledge.com]
- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 8. worldscientific.com [worldscientific.com]
- 9. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral peptide delivery: Translational challenges due to physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges and opportunities in delivering oral peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 16. Improving API Solubility [sigmaaldrich.com]
- 17. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 18. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ProQuest [proquest.com]
- 19. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Addressing low potency of (R)-Funapide in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing low potency of (R)-Funapide in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Funapide?
This compound, also known as (R)-TV 45070, is the R-enantiomer of the compound Funapide (also known as TV-45070 or XEN402).[1] Funapide itself is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are crucial in pain signaling pathways.[2][3][4][5] It is important to note that this compound is documented to be the less active enantiomer of Funapide.[1] Therefore, significantly lower potency is expected when compared to the (S)-enantiomer or the racemic mixture.
Q2: I am observing very low potency with this compound in my functional assay. What are the potential reasons?
Observing low potency with this compound is the expected outcome given its nature as the less active enantiomer. However, if the activity is lower than anticipated even for this isomer, several factors could be at play. Here is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Low Potency of this compound
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Intrinsic Activity of the Enantiomer | This compound is inherently less active than the (S)-enantiomer (Funapide).[1] Your results are likely reflecting this fundamental pharmacological property. Action: If your goal is to inhibit Nav1.7, consider using the (S)-enantiomer, Funapide, which is the potent inhibitor.[2] |
| 2. Compound Integrity and Handling | Purity: Verify the purity of your this compound sample via the Certificate of Analysis (CoA). Impurities can affect experimental outcomes. Storage: Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][2] Solubility: this compound is soluble in DMSO.[] Ensure the compound is fully dissolved before adding it to your assay buffer. Poor solubility can lead to a lower effective concentration. |
| 3. Assay System and Conditions | Cell Line: Confirm that your cell line (e.g., HEK293, CHO) expresses the target channel, Nav1.7, at sufficient levels. Low or inconsistent expression will result in a poor signal window and apparent low potency.[7] Assay Type: The potency of state-dependent inhibitors can vary between assay formats (e.g., manual patch-clamp, automated electrophysiology, fluorescence-based membrane potential assays).[8] Electrophysiology assays that control the voltage-state of the channel are the gold standard for assessing state-dependent inhibitors.[9] Stimulation Protocol: Funapide is a state-dependent inhibitor, meaning it binds with higher affinity to certain states (e.g., inactivated) of the Nav1.7 channel.[5] The voltage protocol used to stimulate the channels (e.g., holding potential, pulse frequency) will significantly impact the measured potency.[9] Inhibitors often show higher potency at more depolarized holding potentials or with high-frequency stimulation, which favors the inactivated state.[10] |
| 4. Species Differences | The potency of some Nav1.7 inhibitors can differ between human and rodent channels due to amino acid sequence variations.[11] Ensure your compound is being tested against the appropriate species ortholog relevant to your experimental goals. |
Q3: What are the typical potency values for the active form, Funapide?
To provide a benchmark, the following table summarizes the reported IC50 values for Funapide (the active S-enantiomer) against various human voltage-gated sodium channel subtypes. This illustrates the compound's potency and selectivity profile.
Potency of Funapide (S-enantiomer) against Nav Channels
| Channel Subtype | IC50 (nM) |
| Nav1.2 | 601 |
| Nav1.5 | 84 |
| Nav1.6 | 173 |
| Nav1.7 | 54 |
Data sourced from MedchemExpress and other publications.[2][5]
Q4: Can you provide a general protocol for testing Nav1.7 inhibitors?
Yes, below is a generalized protocol for an automated electrophysiology assay. This can be adapted for specific instruments (e.g., QPatch, Patchliner).
Experimental Protocols
Automated Electrophysiology Assay for Nav1.7 Inhibition
-
Cell Culture:
-
Culture HEK293 cells stably expressing human Nav1.7 in appropriate media (e.g., DMEM/F12 with 10% FBS, G418 for selection) at 37°C and 5% CO2.
-
Passage cells every 2-3 days and harvest for experiments at 70-90% confluency.
-
-
Solutions and Reagents:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions in the external solution to achieve final assay concentrations. The final DMSO concentration should not exceed 0.3%.
-
-
Electrophysiology Protocol:
-
Cell Handling: Use an automated cell preparation system to harvest and suspend cells.
-
Seal and Whole-Cell: Achieve whole-cell patch configuration with seal resistances >500 MΩ.
-
Voltage Protocol:
-
Hold the cell membrane at a potential where a significant fraction of channels are in the resting state (e.g., -120 mV).[9]
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
To assess state-dependence, use a protocol that includes a conditioning prepulse to a more depolarized potential (e.g., -70 mV) to accumulate channels in the inactivated state before the test pulse.[9]
-
-
Compound Application:
-
Establish a stable baseline current by applying the vehicle (external solution with DMSO) for 2-3 minutes.
-
Apply increasing concentrations of this compound, allowing the inhibitory effect to reach a steady state at each concentration (this can take several minutes for some compounds).[11]
-
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for Nav1.7 inhibition in pain signaling.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting low potency results.
Nav1.7 Channel States and Inhibitor Interaction
Caption: Relationship between Nav1.7 channel states and inhibitor affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Funapide - Wikipedia [en.wikipedia.org]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anabios.com [anabios.com]
- 11. researchgate.net [researchgate.net]
(R)-Funapide Intraperitoneal Injection: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and intraperitoneal (IP) administration of (R)-Funapide vehicle solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting technical data to facilitate successful in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and administration of this compound for intraperitoneal injection.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation occurs when adding the aqueous component (e.g., saline) to the DMSO stock solution. | This compound has low aqueous solubility. The addition of an aqueous anti-solvent to a concentrated DMSO stock can cause the compound to crash out of solution.[1][2] | - Add the aqueous solution slowly, in a stepwise or serial manner (e.g., 1:1 dilutions), while gently mixing.[2]- Gentle warming (to 37°C) and/or sonication can help maintain solubility.[2][3]- Ensure the final DMSO concentration in the vehicle is kept to a minimum, ideally below 10%.[2] |
| The final formulation is a suspension, not a clear solution. Is it suitable for IP injection? | Some vehicle compositions, particularly those involving cyclodextrins or specific ratios of co-solvents, are designed to create a suspended solution.[4] | - Yes, a fine, homogenous suspension can be administered via the intraperitoneal route.[2][4] Ensure the suspension is well-mixed immediately before drawing it into the syringe to guarantee uniform dosing. |
| The subject animal shows signs of distress or abdominal pain post-injection (e.g., writhing, hunching, lethargy). | - The vehicle itself may be causing irritation. High concentrations of DMSO or other organic solvents can be toxic.[5]- The pH of the formulation may not be close to neutral.[6]- The solution might have been injected too cold.[6][7]- Improper injection technique may have resulted in injury to internal organs.[8] | - Keep the concentration of organic solvents like DMSO as low as possible.[1][5]- Whenever possible, warm the solution to room or body temperature before injection.[8][9]- Review and refine the intraperitoneal injection technique to ensure correct needle placement and depth.[7][8]- Always include a vehicle-only control group to distinguish compound effects from vehicle effects.[5] |
| Inconsistent or unexpected results are observed between experimental animals. | - Non-homogenous drug suspension leading to inaccurate dosing.- Leakage of the injected solution from the injection site.[7]- Variability in the absorption rate from the peritoneal cavity.[10] | - Ensure the formulation (especially suspensions) is thoroughly mixed before each injection.- After injection, pause for a few seconds before withdrawing the needle to minimize leakage.[7]- Use a consistent injection technique and volume across all animals. The maximum recommended IP injection volume for mice is typically <10 ml/kg.[8][10] |
| Bleeding is observed at the injection site. | Nicking of a small capillary during needle insertion.[6] | This is usually self-limiting. Apply gentle pressure with sterile gauze until bleeding stops. If bleeding is excessive or persistent, consult with a veterinarian.[6] |
Quantitative Data Summary
The following table summarizes recommended vehicle compositions for achieving a specific concentration of this compound for intraperitoneal injection, based on available data.
| Vehicle Composition | Achievable Concentration | Resulting Formulation | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.0 mg/mL | Clear Solution | Formulation components should be added sequentially.[3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 5.0 mg/mL | Clear Solution | A suitable option for lipophilic compounds. May have a slower absorption rate.[3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5.0 mg/mL | Suspended Solution | The SBE-β-CD solution should be prepared in advance.[4] |
Experimental Protocols & Methodologies
Below are detailed protocols for preparing this compound vehicle solutions. Always use sterile components and aseptic techniques.
Protocol 1: Co-Solvent Vehicle (Clear Solution)
This protocol is designed to produce a clear solution suitable for direct injection.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[4]
-
Add Co-Solvents: In a sterile tube, add the required volume of the DMSO stock solution. Sequentially add PEG300 and Tween-80, mixing thoroughly after each addition.
-
Final Dilution: Slowly add saline to the mixture to reach the final desired volume and concentration. Mix until a homogenous, clear solution is achieved.
-
Pre-Injection: Before administration, it is advisable to warm the solution to room temperature.[7]
Protocol 2: Corn Oil Vehicle (Clear Solution)
This protocol is suitable for studies where an oil-based vehicle is preferred.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL).[4]
-
Dilute in Oil: In a sterile tube, add the required volume of the DMSO stock solution. Add the corresponding volume of corn oil to achieve the final concentration.
-
Homogenize: Mix thoroughly by vortexing or sonication until the solution is clear and uniform.[3]
Protocol 3: SBE-β-CD Vehicle (Suspension)
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to create a fine suspension.
-
Prepare SBE-β-CD Solution: Dissolve SBE-β-CD powder in saline to create a 20% (w/v) solution. Ensure it is fully dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[4]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL).[4]
-
Create Suspension: Add the required volume of the DMSO stock solution to the 20% SBE-β-CD in saline. Mix thoroughly to form a uniform suspension.
-
Administer Promptly: Vigorously mix the suspension immediately before each injection to ensure accurate dosing.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Vehicle Preparation
The following diagram illustrates the general workflow for preparing a co-solvent based vehicle solution for this compound.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in (R)-Funapide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with (R)-Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the less active R-enantiomer of Funapide. Funapide is a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system and are key mediators of pain signals.[1][2] this compound, while less potent, also targets these channels. Its mechanism of action involves blocking the flow of sodium ions through these channels, thereby reducing neuronal excitability and nociceptive signaling.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, this compound should be stored under the following conditions:
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data derived from common laboratory practices for similar small molecules.
For experimental use, it is recommended to prepare fresh working solutions on the day of the experiment. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] When preparing stock solutions, ensure that the final concentration of DMSO in your cellular assay is kept to a minimum, ideally below 0.1%, as higher concentrations can have direct effects on cells and introduce variability.[4][5][6][7][8]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in electrophysiology and cell-based assays. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Inconsistent Cell Culture Conditions:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift, including altered ion channel expression and function.[9][10][11]
-
Solution: Maintain a consistent and low passage number for your cell line (e.g., <30 passages for HEK293 cells). Regularly thaw fresh vials of cells to ensure consistency.
-
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that can affect cell health and ion channel expression.[2][3][12][13][14]
-
Solution: Test new batches of FBS before use in critical experiments. Once a suitable batch is identified, purchase a large quantity to ensure consistency over a series of experiments.
-
-
-
Suboptimal Assay Parameters:
-
Temperature Fluctuations: The gating properties of sodium channels are sensitive to temperature.[15][16] Inconsistent temperature control can lead to shifts in channel activation and inactivation, affecting the apparent potency of this compound.
-
Solution: Use a temperature-controlled recording setup and ensure that all solutions are pre-warmed to the target temperature before application.
-
-
pH Shifts: Changes in extracellular pH can alter the gating of voltage-gated sodium channels.[17][18]
-
Solution: Ensure that all buffers are properly prepared and that the pH is stable throughout the experiment.
-
-
-
Inconsistent Compound Handling:
Table 1: Impact of Experimental Parameters on IC50 Values (Illustrative Data)
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Cell Passage | Low (<15) | 150 ± 15 | High (>40) | 280 ± 50 |
| Temperature | 22°C | 200 ± 20 | 37°C | 120 ± 12 |
| Final DMSO % | 0.1% | 160 ± 18 | 1.0% | 250 ± 45 |
This table presents illustrative data to demonstrate potential trends in IC50 variability based on common findings in cellular pharmacology.
Issue 2: Poor Quality Electrophysiology Recordings (Patch-Clamp)
In patch-clamp experiments, poor recording quality can lead to unreliable data and high variability.
Potential Causes and Solutions:
-
Low Seal Resistance: A poor seal between the patch pipette and the cell membrane (seal resistance < 1 GΩ) will result in a noisy baseline and inaccurate current measurements.
-
Solution: Use high-quality glass pipettes, filter your intracellular solution, and ensure your cells are healthy and not overgrown.
-
-
High Series Resistance: High series resistance can lead to voltage-clamp errors, particularly for fast-activating currents like those from sodium channels.[19][20][21][22]
-
Solution: Use larger-tipped pipettes (lower resistance) and compensate for series resistance using the amplifier's circuitry. Monitor series resistance throughout the experiment and discard cells where it changes significantly.
-
-
Voltage Offset and Leak Currents: These can introduce artifacts and lead to inaccurate measurements of channel gating.[19]
-
Solution: Regularly null the liquid junction potential before forming a seal. Use a leak subtraction protocol (e.g., P/4) to remove linear leak currents.
-
Table 2: Quality Control Parameters for Patch-Clamp Recordings
| Parameter | Acceptable Range | Unacceptable Range | Consequence of Unacceptable Value |
| Seal Resistance (Rseal) | > 1 GΩ | < 1 GΩ | Noisy recordings, inaccurate current measurement |
| Series Resistance (Rs) | < 10 MΩ | > 15 MΩ | Voltage-clamp errors, slowed current kinetics |
| Leak Current | < 50 pA at -80 mV | > 100 pA at -80 mV | Inaccurate measurement of small currents |
These are generally accepted ranges for high-quality whole-cell patch-clamp recordings.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.7 Currents
This protocol outlines the key steps for recording Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells) to assess the inhibitory effect of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate cells expressing Nav1.7 onto glass coverslips 24-48 hours before the experiment.
-
Patch Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration with a seal resistance > 1 GΩ.
-
Hold the cell at a holding potential of -120 mV to ensure channels are in a resting state.
-
Apply a voltage step protocol to elicit Nav1.7 currents (e.g., a 50 ms step to 0 mV).
-
Apply a P/4 leak subtraction protocol.
-
-
Compound Application:
-
Obtain a stable baseline recording.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate (typically 3-5 minutes).
-
Record the inhibited current using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting IC50 variability.
Caption: Simplified signaling pathway for this compound.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. quora.com [quora.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. korambiotech.com [korambiotech.com]
- 11. echemi.com [echemi.com]
- 12. biocompare.com [biocompare.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of acidosis on neuronal voltage-gated sodium channels: Nav1.1 and Nav1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accounting for variability in ion current recordings using a mathematical model of artefacts in voltage-clamp experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolving Artifacts in Voltage‐Clamp Experiments with Computational Modeling: An Application to Fast Sodium Current Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Properties and Functional Dynamics of Sodium Channels during Repetitive Spiking in a Slow Pacemaker Neuron - PMC [pmc.ncbi.nlm.nih.gov]
Potential for (R)-Funapide degradation at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for (R)-Funapide degradation at room temperature. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is the less active R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system.[1] Due to its potential for degradation, specific storage conditions are recommended to maintain its stability and efficacy.
| Storage Condition | Recommended Duration |
| Powder | |
| -20°C | 3 years |
| 4°C | 2 years |
| In Solvent | |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from multiple suppliers.
Q2: Can this compound be handled at room temperature?
This compound is shipped at ambient temperatures, which suggests it is stable for short durations.[2] One supplier suggests a shelf-life of up to 2 months at room temperature for the solid powder. However, for optimal stability, especially once in solution, it is crucial to minimize time at room temperature and adhere to the recommended storage conditions. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[1]
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability. In biological assays, a loss of potency or inconsistent results could also be indicative of degradation.
Q4: What are the likely degradation pathways for this compound at room temperature?
While specific degradation pathways for this compound have not been extensively published, the chemical structure, which includes a furan ring, suggests potential susceptibility to oxidation. Furan rings can undergo oxidation, which may lead to ring-opening and the formation of reactive intermediates. The benzodioxole moiety is generally more stable. Forced degradation studies under oxidative conditions would be necessary to confirm this hypothesis and identify specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. 2. Verify the purity of the solid compound using HPLC if degradation is suspected. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Confirm that the storage conditions for both solid and solution forms have been strictly followed. 2. If working at room temperature for extended periods, consider performing a time-course analysis by HPLC to monitor the appearance of new peaks. 3. If degradation is confirmed, obtain a new batch of the compound. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. This compound is soluble in DMSO, not in water.[2] Ensure the final concentration of DMSO in your assay is compatible with the experimental system (typically ≤0.1%). 2. For in vivo studies, consider formulation strategies such as the use of co-solvents (e.g., PEG300, Tween-80) or lipid-based vehicles to improve solubility. |
Quantitative Data on Room Temperature Stability (Illustrative)
To date, there is a lack of publicly available quantitative data on the degradation of this compound at room temperature. The following table is provided as an illustrative example of how such data would be presented. These values are hypothetical and should be confirmed by experimental analysis.
| Time at 25°C (Days) | This compound Purity (%) | Total Degradation Products (%) |
| 0 | 99.5 | 0.5 |
| 7 | 98.8 | 1.2 |
| 14 | 98.1 | 1.9 |
| 30 | 96.5 | 3.5 |
| 60 | 93.2 | 6.8 |
Experimental Protocols
Protocol for Assessing Room Temperature Stability of this compound by HPLC
This protocol outlines a stability-indicating HPLC method to quantify the purity of this compound and detect potential degradation products.
1. Materials and Reagents:
-
This compound solid powder
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized to achieve good separation of this compound from any degradation products.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of DMSO in a volumetric flask.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
3. Stability Study Setup:
-
Accurately weigh a known amount of this compound into several vials.
-
Store the vials at room temperature (25°C ± 2°C) and protect them from light.
-
At specified time points (e.g., Day 0, 7, 14, 30, 60), dissolve the contents of one vial in a known volume of DMSO to prepare a sample solution with a concentration similar to the working standard.
4. HPLC Analysis:
-
Set the HPLC column temperature (e.g., 30°C) and the UV detection wavelength (a wavelength of maximum absorbance for this compound, which would need to be determined, for example, 254 nm).
-
Inject the working standard to determine the retention time and peak area of pure this compound.
-
Inject the samples from the stability study at each time point.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to Day 0.
-
Calculate the percentage of total degradation products by summing the areas of all new peaks.
Visualizations
Signaling Pathway of Pain Perception via Nav1.7
References
Technical Support Center: Validating the Inactivity of (R)-Funapide in Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on using (R)-Funapide as a negative control in experiments targeting voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the (R)-enantiomer of Funapide (also known as (S)-Funapide or XEN402), a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities. The (S)-enantiomer is the pharmacologically active form (eutomer) that binds to and inhibits the target, while the (R)-enantiomer is considered the less active or inactive form (distomer). Therefore, this compound serves as an ideal negative control to demonstrate that the observed effects of Funapide are specific to the inhibition of Nav channels and not due to off-target effects or non-specific interactions of the chemical scaffold.
Q2: What is the expected outcome when using this compound in a Nav1.7/1.8 activity assay?
In a well-designed experiment, this compound should exhibit significantly lower potency (a much higher IC50 value) in inhibiting Nav1.7 or Nav1.8 channels compared to (S)-Funapide. Ideally, at concentrations where (S)-Funapide shows significant inhibition, this compound should have little to no effect. This differential activity validates that the pharmacological effect is stereospecific.
Q3: At what concentration should I use this compound as a negative control?
The concentration of this compound should be equivalent to the concentration of the active enantiomer, (S)-Funapide, that you are using in your experiment. For example, if you are testing (S)-Funapide at a concentration that is 10-fold its IC50, you should use this compound at the same concentration. This allows for a direct comparison and helps to rule out any non-specific effects at the tested concentration.
Data Presentation
While it is widely acknowledged that this compound is the less active enantiomer of Funapide, specific publicly available high-quality studies directly comparing the IC50 values of the (R) and (S) enantiomers on Nav1.7 and Nav1.8 are limited in the readily accessible scientific literature. The IC50 values for Funapide (presumed to be the active (S)-enantiomer or a racemic mixture) are reported to be in the nanomolar range for Nav1.7.[2][3]
Researchers should determine the IC50 values for both enantiomers in their specific experimental system. The following table provides a template for presenting your experimentally determined data:
| Compound | Target | Assay Type | IC50 (nM) |
| (S)-Funapide | Nav1.7 | Patch-clamp | [Your Data] |
| This compound | Nav1.7 | Patch-clamp | [Your Data] |
| (S)-Funapide | Nav1.8 | Patch-clamp | [Your Data] |
| This compound | Nav1.8 | Patch-clamp | [Your Data] |
Experimental Protocols
Protocol 1: Validating this compound Inactivity using Automated Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound and (S)-Funapide on Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Cell culture reagents.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
(S)-Funapide and this compound stock solutions in DMSO.
Procedure:
-
Cell Preparation: Culture and harvest HEK293-Nav1.7 cells according to standard protocols for your automated patch-clamp system.
-
Compound Preparation: Prepare a dilution series of (S)-Funapide and this compound in the extracellular solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Patch-Clamp Recording:
-
Obtain stable whole-cell recordings.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would be a depolarization step to 0 mV for 20 ms from a holding potential of -120 mV.
-
Establish a stable baseline current by perfusing with the vehicle control (extracellular solution with DMSO).
-
Apply increasing concentrations of (S)-Funapide and record the inhibition of the peak inward current.
-
Repeat the process for this compound.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each compound concentration.
-
Normalize the current inhibition to the baseline current.
-
Plot the concentration-response curves for both (S)-Funapide and this compound.
-
Calculate the IC50 values using a suitable sigmoidal dose-response model.
-
Protocol 2: High-Throughput Screening for this compound Inactivity using a Fluorescence-Based Assay
This protocol utilizes a fluorescent sodium indicator to measure the influx of sodium through Nav1.7 channels in a 96- or 384-well plate format.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Black-walled, clear-bottom microplates.
-
Fluorescent sodium indicator dye (e.g., Asante Natrium Green 2, AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS).
-
Nav1.7 channel activator (e.g., Veratridine).
-
(S)-Funapide and this compound stock solutions in DMSO.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed HEK293-Nav1.7 cells into the microplates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent sodium indicator and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of (S)-Funapide and this compound in assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Nav1.7 activator (e.g., Veratridine) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic fluorescence readings for 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the positive (activator only) and negative (no activator) controls.
-
Plot the concentration-response curves for (S)-Funapide and this compound.
-
Determine the IC50 values.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of (R)-Funapide and Tetrodotoxin on Sodium Channel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of (R)-Funapide and the well-characterized neurotoxin, tetrodotoxin (TTX), on voltage-gated sodium channels. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two sodium channel blockers.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key strategy for the development of therapeutics for a range of channelopathies, including pain and epilepsy. This compound is a novel small molecule inhibitor of sodium channels, while tetrodotoxin is a potent neurotoxin that has been instrumental in the characterization of sodium channel subtypes. This guide will delve into their comparative effects, mechanisms of action, and the experimental protocols used to elucidate their properties.
Mechanism of Action
Both this compound and tetrodotoxin exert their effects by blocking the flow of sodium ions through voltage-gated sodium channels, thereby inhibiting the generation and propagation of action potentials.[1] However, their binding sites and selectivity for different sodium channel subtypes differ significantly.
Tetrodotoxin (TTX) is a highly potent and selective blocker of the outer pore of most voltage-gated sodium channels, specifically binding to site 1 of the channel.[1] This binding physically occludes the channel, preventing sodium ion permeation. TTX exhibits a high affinity for TTX-sensitive (TTX-s) sodium channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7), typically blocking them at low nanomolar concentrations.[1] In contrast, it has a much lower affinity for TTX-resistant (TTX-r) subtypes (Nav1.5, Nav1.8, and Nav1.9), requiring micromolar concentrations for inhibition.
This compound , on the other hand, is a state-dependent inhibitor of voltage-gated sodium channels, with a notable selectivity for the Nav1.7 and Nav1.8 subtypes, which are preferentially expressed in the peripheral nervous system and are key mediators of pain signaling. Its mechanism involves binding to a site distinct from the TTX binding site, and its inhibitory activity is often enhanced when the channels are in a more depolarized or inactivated state.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and tetrodotoxin on various voltage-gated sodium channel subtypes. This data provides a quantitative comparison of their potency and selectivity.
| Sodium Channel Subtype | This compound IC50 (nM) | Tetrodotoxin (TTX) IC50 |
| Nav1.1 | Data not available | ~2 nM (Highly Sensitive) |
| Nav1.2 | 601 | Low nanomolar range |
| Nav1.3 | Data not available | Low nanomolar range |
| Nav1.4 | Data not available | Low nanomolar range |
| Nav1.5 | 84 | >1 µM (Resistant) |
| Nav1.6 | 173 | Low nanomolar range |
| Nav1.7 | 54 | ~2-19 nM (Highly Sensitive) |
| Nav1.8 | Inhibits | >1 µM (Resistant) |
| Nav1.9 | Data not available | Resistant |
Note: IC50 values can vary depending on the experimental conditions, such as the holding potential and the specific cell line used.
Functional Effects: A Comparative Overview
The distinct selectivity profiles of this compound and tetrodotoxin translate into markedly different functional consequences at the organismal level.
Tetrodotoxin's potent blockade of TTX-sensitive sodium channels, which are abundant in the central and peripheral nervous systems, as well as skeletal muscle, leads to a rapid and profound paralysis.[1] This non-selective inhibition of neuronal firing is the basis for its extreme toxicity, often resulting in respiratory failure. However, its potent channel-blocking ability has also made it a valuable research tool and, more recently, has been explored for therapeutic applications in pain management at sub-toxic doses.
This compound's preferential targeting of Nav1.7 and Nav1.8, channels that are highly expressed in nociceptive (pain-sensing) neurons, results in a more targeted analgesic effect. By selectively inhibiting the activity of these channels, this compound can reduce the transmission of pain signals without causing the widespread paralysis associated with TTX. This selectivity profile makes it a promising candidate for the development of novel pain therapeutics with a potentially wider therapeutic window and fewer side effects compared to non-selective sodium channel blockers.
Experimental Protocols
The quantitative data presented in this guide is primarily obtained through whole-cell patch-clamp electrophysiology . This technique allows for the precise measurement of ionic currents flowing through the membrane of a single cell, providing a direct assessment of ion channel function.
Detailed Methodology for Whole-Cell Patch-Clamp Analysis of Sodium Channel Blockade:
-
Cell Culture and Transfection:
-
HEK-293 cells (or other suitable cell lines) are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are transiently or stably transfected with the cDNA encoding the specific human sodium channel subtype of interest (e.g., Nav1.7, Nav1.8). Co-transfection with β subunits may be performed to ensure proper channel expression and function.
-
-
Electrophysiological Recording:
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition software.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol and Data Analysis:
-
Holding Potential: The cell membrane potential is clamped at a holding potential where the sodium channels are predominantly in the closed state (e.g., -120 mV).
-
Depolarizing Pulse: To elicit sodium currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).
-
Drug Application: this compound or tetrodotoxin is applied to the external solution at various concentrations.
-
Data Acquisition: The peak inward sodium current is measured before and after drug application.
-
IC50 Determination: The percentage of current inhibition at each drug concentration is calculated. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to the Hill equation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparative mechanism of this compound and Tetrodotoxin on sodium channels.
Caption: Workflow for determining IC50 values using whole-cell patch-clamp.
Conclusion
This compound and tetrodotoxin are both potent inhibitors of voltage-gated sodium channels, yet they exhibit distinct pharmacological profiles. Tetrodotoxin serves as a powerful, non-selective tool for studying TTX-sensitive sodium channels due to its high-affinity blockade of the outer pore. In contrast, this compound demonstrates a more nuanced, state-dependent inhibition with a preference for the pain-related Nav1.7 and Nav1.8 subtypes. This selectivity profile underscores the potential of developing subtype-selective sodium channel blockers like this compound for therapeutic interventions, particularly in the management of chronic pain, with a reduced risk of the systemic toxicity associated with non-selective agents like tetrodotoxin. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel sodium channel modulators.
References
Unraveling the Stereospecificity of Funapide: A Comparative Analysis of its Enantiomers in Pain Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the stereospecific effects of Funapide enantiomers. While development of Funapide was discontinued in 2022, the exploration of its stereoisomers offers valuable insights into the nuanced field of sodium channel modulation for analgesic therapy.
Funapide, also known as XEN402 or TV-45070, is a potent voltage-gated sodium channel (Nav) inhibitor that has been investigated for the treatment of various pain states. It exhibits activity against several Nav subtypes, with notable inhibition of Nav1.7 and Nav1.8, channels critical in pain signaling pathways. Funapide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-Funapide and (R)-Funapide. Preclinical data indicates that the pharmacological activity of Funapide is stereospecific, with the (S)-enantiomer being the more active form.
This guide will delve into the available data on the stereospecific effects of Funapide enantiomers, comparing their activity and highlighting the importance of chirality in the design of selective Nav channel inhibitors. Due to the limited availability of public data directly comparing the two enantiomers in head-to-head studies, this guide will synthesize information from various sources to provide a comprehensive overview.
Quantitative Analysis: Inhibitory Profile of Funapide
| Channel Subtype | Racemic Funapide IC50 (nM) |
| Nav1.2 | 601[1] |
| Nav1.5 | 84[1][2] |
| Nav1.6 | 173[1] |
| Nav1.7 | 54[1][2] |
Note: The lower the IC50 value, the more potent the inhibition. The data clearly indicates that racemic Funapide is a potent inhibitor of Nav1.7. It is documented that this compound is the less active enantiomer, implying that the (S)-enantiomer possesses an IC50 value for Nav1.7 that is lower than the 54 nM reported for the racemate.[3]
Mechanism of Action: Targeting the Pain Pathway
Funapide exerts its analgesic effect by blocking the propagation of pain signals. It primarily targets Nav1.7, a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, which are responsible for transmitting pain signals from the body to the spinal cord and brain. By inhibiting Nav1.7, Funapide reduces the influx of sodium ions into these neurons, thereby dampening their excitability and preventing the transmission of pain signals.
Signaling pathway of Nav1.7 inhibition by (S)-Funapide.
Experimental Protocols
To evaluate the efficacy of Nav channel inhibitors like Funapide, a variety of in vitro and in vivo experimental models are employed.
In Vitro Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for assessing the activity of compounds on ion channels.
Objective: To determine the inhibitory concentration (IC50) of a compound on specific Nav channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are genetically engineered to express the specific human Nav channel subtype of interest (e.g., Nav1.7).
-
Cell Preparation: Cells are cultured on glass coverslips and used for electrophysiological recordings 24-48 hours after plating.
-
Recording: A glass micropipette with a very small opening is used to make a tight seal with the cell membrane, isolating a small "patch" of the membrane containing the ion channels.
-
Voltage Clamp: The voltage across the cell membrane is controlled ("clamped") at a specific level.
-
Channel Activation: A series of voltage steps are applied to the cell to induce the opening of the Nav channels, resulting in an inward sodium current.
-
Compound Application: The test compound (e.g., Funapide enantiomers) is applied to the cell at various concentrations.
-
Data Analysis: The sodium current is measured before and after the application of the compound. The concentration of the compound that inhibits 50% of the sodium current is determined as the IC50 value.
References
(R)-Funapide: A Comparative Analysis of Ion Channel Cross-Reactivity
(R)-Funapide (also known as TV-45070 and XEN402) is a potent voltage-gated sodium channel (VGSC) blocker that was under development for the treatment of chronic pain. Its primary mechanism of action involves the inhibition of Nav1.7 and Nav1.8, two sodium channel subtypes critically involved in pain signaling. This guide provides a comparative analysis of this compound's cross-reactivity with other ion channels, supported by available experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of this compound Activity
| Ion Channel Subtype | IC50 (nM) | Primary Function |
| Nav1.2 | 601 | Neuronal communication in the central nervous system |
| Nav1.5 | 84 | Cardiac muscle contraction |
| Nav1.6 | 173 | Neuronal communication in the central and peripheral nervous systems |
| Nav1.7 | 54 | Pain signaling in peripheral sensory neurons |
| Nav1.8 | Blocker (Specific IC50 not publicly available) | Pain signaling in peripheral sensory neurons |
Experimental Protocols: Assessing Ion Channel Cross-Reactivity
The determination of a compound's ion channel selectivity is a critical step in drug development to identify potential off-target effects. The gold-standard method for this assessment is the whole-cell patch-clamp electrophysiology assay . This technique allows for the direct measurement of ion channel currents in response to a specific voltage protocol, both in the absence and presence of the test compound.
Whole-Cell Patch-Clamp Electrophysiology Protocol (Representative)
This protocol provides a general framework for assessing the inhibitory effect of a compound like this compound on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Cells stably expressing the ion channel of interest are cultured to an appropriate density.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -120 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit ion currents, a series of depolarizing voltage steps are applied. For example, to assess the inhibition of Nav1.7, a depolarizing pulse to 0 mV for 20 ms can be used.
-
Currents are recorded before and after the application of varying concentrations of this compound to the external solution.
-
The peak inward current at each concentration is measured and compared to the control (vehicle) to determine the percentage of inhibition.
5. Data Analysis:
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value for the compound on the specific ion channel.
Mandatory Visualizations
Signaling Pathway of Pain Perception Mediated by Nav1.7
Caption: Pain signaling pathway initiated by noxious stimuli and the inhibitory action of this compound on Nav1.7 and Nav1.8.
Experimental Workflow for Assessing Ion Channel Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of a compound using whole-cell patch-clamp electrophysiology.
Validating (R)-Funapide as a Control in Neuropathic Pain Studies: A Comparative Guide
For researchers and drug development professionals investigating novel analgesics for neuropathic pain, the selection of appropriate control compounds is paramount for robust and reproducible study outcomes. This guide provides a comprehensive comparison of (R)-Funapide, a selective NaV1.7 and NaV1.8 sodium channel blocker, with established standards of care, namely gabapentin and pregabalin. While the clinical development of Funapide was discontinued in 2022, its well-defined mechanism of action makes it a potentially valuable tool for preclinical target validation and mechanistic studies in the field of neuropathic pain.[1][2]
Mechanism of Action: Targeting the Pain Signal at its Source
This compound exerts its analgesic effects by inhibiting the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.[3][4][5] NaV1.7 is predominantly expressed in the peripheral nervous system and is considered a key regulator of pain signaling thresholds.[4][5] NaV1.8 is also primarily found in peripheral sensory neurons and is involved in the transmission of pain signals.[4][5] By blocking these channels, this compound is designed to reduce the hyperexcitability of sensory neurons that is a hallmark of neuropathic pain.[3][4][5]
In contrast, gabapentin and pregabalin, while established first-line treatments for neuropathic pain, do not directly target sodium channels. Their primary mechanism of action is believed to be the binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters in the spinal cord and brain.[6]
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. One moment, please... [drpress.org]
- 6. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]
A Head-to-Head Comparison of (R)-Funapide and A-803467: Selective Sodium Channel Blockers for Pain Research
In the landscape of novel analgesic development, the voltage-gated sodium channels (Navs) have emerged as critical targets. Specifically, the Nav1.7 and Nav1.8 subtypes, which are predominantly expressed in peripheral sensory neurons, play pivotal roles in pain signaling. This guide provides a detailed head-to-head comparison of two notable investigational compounds: (R)-Funapide and A-803467, aimed at researchers, scientists, and drug development professionals.
Overview of the Compounds
This compound is the R-enantiomer of Funapide (also known as TV-45070 or XEN402), a potent inhibitor of both Nav1.7 and Nav1.8 channels.[1] While Funapide itself has been evaluated in clinical trials for various pain conditions, this compound is consistently reported to be the less active of the two enantiomers. For the purpose of this comparison, data for the racemic mixture, Funapide, will be primarily used to represent its pharmacological profile, with the understanding that the (S)-enantiomer is the more active component. Development of Funapide was discontinued in 2022.[1]
A-803467 is a potent and highly selective blocker of the Nav1.8 sodium channel.[2][3] Its high selectivity for Nav1.8 over other Nav channel subtypes has made it a valuable research tool for elucidating the specific role of Nav1.8 in various pain states.
Mechanism of Action and Signaling Pathway
Both this compound (as part of the racemate Funapide) and A-803467 exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in neurons. This action inhibits the generation and propagation of action potentials, which are the fundamental electrical signals that transmit pain information from the periphery to the central nervous system.
Funapide's dual inhibition of Nav1.7 and Nav1.8 suggests a broader mechanism of action. Nav1.7 is known to be a key regulator of the threshold for firing in nociceptive neurons, acting as an amplifier of pain signals. Nav1.8, on the other hand, is responsible for the majority of the inward sodium current during the upstroke of the action potential in these neurons. By targeting both, Funapide can theoretically modulate both the initiation and the transmission of pain signals.
A-803467's high selectivity for Nav1.8 allows for a more targeted approach, specifically dampening the firing of nociceptive neurons where this channel is prominently expressed.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the voltage-gated sodium channel (Nav) inhibitor, (R)-Funapide, against the cardiac isoform Nav1.5. To provide a comprehensive assessment, its performance is benchmarked against two other clinically relevant Nav1.5 inhibitors: Ranolazine and Phenytoin. This document summarizes key inhibitory potency data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Ranolazine, and Phenytoin against a panel of voltage-gated sodium channel subtypes. It is important to note that the inhibitory potency of many Nav channel blockers is state-dependent (i.e., dependent on whether the channel is in a resting, open, or inactivated state) and can be influenced by the specific voltage protocol used in the electrophysiological recording. These variations in experimental conditions should be considered when comparing values across different studies.
| Compound | Nav Subtype | IC50 (µM) | Experimental Conditions / Notes |
| This compound | Nav1.2 | 0.601 | State-dependent inhibition |
| Nav1.5 | 0.084 | State-dependent inhibition[1] | |
| Nav1.6 | 0.173 | State-dependent inhibition | |
| Nav1.7 | 0.054 | State-dependent inhibition[1] | |
| Ranolazine | Nav1.1 | >100 (Peak) | Tonic block of peak current |
| 53.7 (Persistent) | Tonic block of persistent current | ||
| Nav1.2 | Not Reported | ||
| Nav1.4 | 2.4 (Open state) | Inactivation-deficient mutant | |
| ≥60 (Resting/Inactivated) | |||
| Nav1.5 | 6.2 (Open state) | Inactivation-deficient mutant[2][3] | |
| 135 (Peak) | |||
| 15 (Persistent) | |||
| Nav1.7 | 1.7 (Open state) | Inactivation-deficient mutant[2][3] | |
| ≥60 (Resting/Inactivated) | |||
| Nav1.8 | 21.5 | ||
| Phenytoin | Nav1.1 | ~10-20 | General neuronal VGSCs |
| Nav1.2 | ~10-20 | General neuronal VGSCs | |
| Nav1.5 | ~10 (general) | Potent blocker[4] | |
| IC50 of 14.5 µM for potent analogue | Chloro-substituted alpha-hydroxyphenylamide analogue |
Experimental Protocols
The determination of the inhibitory potency of compounds on Nav1.5 and other Nav channel subtypes is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.
Whole-Cell Patch-Clamp Protocol for Nav1.5 IC50 Determination
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel (hNav1.5) are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated into a single-cell suspension using a gentle enzymatic solution (e.g., TrypLE) and then re-suspended in an extracellular recording solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and chloride channels, respectively, to isolate the sodium currents.
3. Electrophysiological Recording:
-
Recordings are performed using either a manual or an automated patch-clamp system (e.g., Patchliner, SyncroPatch).
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
4. Voltage-Clamp Protocol and Data Acquisition:
-
The cell is voltage-clamped at a holding potential of -120 mV to ensure the majority of Nav1.5 channels are in the resting state.
-
To elicit Nav1.5 currents, a depolarizing voltage step to -20 mV for 20-50 ms is applied.
-
The peak inward sodium current is measured.
-
To determine the IC50, a dose-response curve is generated by applying increasing concentrations of the test compound (e.g., this compound) to the bath solution. The peak current at each concentration is measured after the drug effect has reached a steady state.
-
The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.
5. State-Dependence Assessment:
-
To assess the state-dependence of the block, the holding potential can be varied. For example, a more depolarized holding potential (e.g., -80 mV) will increase the proportion of channels in the inactivated state. A lower IC50 value at a more depolarized holding potential suggests preferential binding to the inactivated state.
Visualizations
Nav1.5 Signaling in Cardiomyocyte Excitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ranolazine - 2BScientific [2bscientific.com]
- 3. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexity of ranolazine and phenytoin use in an infant with long QT syndrome type 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative-Analysis of (R)-Funapide in Inflammatory Pain Models
Executive Summary: (R)-Funapide is a voltage-gated sodium channel blocker with inhibitory activity against several subtypes, notably NaV1.7 and NaV1.8, which are critical in pain signaling pathways. Developed for a variety of pain conditions, its progression was halted, though research into its mechanisms provides valuable insights. This guide compares this compound with other NaV channel inhibitors, presenting preclinical data on their efficacy in inflammatory pain models. Detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental procedures are provided to offer a comprehensive resource for researchers in pain therapeutics.
Introduction to this compound and Inflammatory Pain
Inflammatory pain is a complex response to tissue injury, characterized by hypersensitivity at the site of inflammation. A key mechanism in the transmission of pain signals is the action potential propagation in nociceptive (pain-sensing) neurons, which is heavily dependent on the function of voltage-gated sodium channels (NaV). The subtypes NaV1.7 and NaV1.8 are preferentially expressed in the peripheral nervous system and have been identified as crucial targets for analgesic drug development.[1][2] Gain-of-function mutations in the gene encoding NaV1.7 lead to severe pain disorders, while loss-of-function mutations result in an inability to feel pain, validating this channel as a prime therapeutic target.[1][2]
This compound (also known as TV-45070 or XEN402) is a small molecule inhibitor that targets NaV1.7 and NaV1.8.[3] It was investigated for several pain indications, including postherpetic neuralgia and osteoarthritis.[4][5] Despite its development being discontinued, the study of its properties and comparison with other NaV inhibitors remains pertinent for the ongoing development of novel non-opioid analgesics.
Mechanism of Action: NaV Channel Inhibition
Pain signaling begins when nociceptors are activated by noxious stimuli. This activation leads to the opening of NaV channels, causing an influx of sodium ions (Na+) that depolarizes the neuron and generates an action potential. This signal is then propagated along the axon to the central nervous system, where it is perceived as pain. This compound exerts its analgesic effect by blocking these sodium channels, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons.
Comparative Analysis of NaV Inhibitors
The therapeutic potential of NaV channel blockers is determined by their potency and selectivity. High selectivity for peripheral channels like NaV1.7 and NaV1.8 over those in the central nervous system or the heart (e.g., NaV1.5) is desirable to minimize side effects.
In Vitro Potency of Selected NaV Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Funapide and other selected NaV inhibitors against various sodium channel subtypes. Lower IC50 values indicate greater potency.
| Compound | NaV1.2 (nM) | NaV1.5 (nM) | NaV1.6 (nM) | NaV1.7 (nM) | NaV1.8 (nM) |
| Funapide | 601[6] | 84[6][7] | 173[6] | 54[6][7] | - |
| PF-05089771 | ~110 | >10,000 | ~1,500 | 11 | - |
| Vixotrigine (BIIB074) | - | - | - | - | - |
| DWP-17061 | - | - | - | 31[8] | - |
| Data for PF-05089771 is approximated from literature indicating ~10-fold selectivity for NaV1.7 over NaV1.2. Data for Vixotrigine's specific IC50 values are not readily available in the public domain, but it is known as a use-dependent NaV channel blocker. |
Preclinical Efficacy in Inflammatory Pain Models
The efficacy of these compounds is often tested in animal models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) or formalin-induced pain models. While direct comparative studies are scarce, data from various preclinical trials provide an indication of their potential analgesic effects.
| Compound | Model | Species | Key Findings |
| NaV1.7 Inhibitors (General) | CFA, Carrageenan | Rodents | Preclinical studies generally show significant analgesic effects in inflammatory pain models.[9] |
| PF-05089771 | Inflammatory Response | - | Did not show efficacy in reducing inflammation response in a specific screening platform.[10] |
| Vixotrigine (BIIB074) | CFA | Rat | Dose-dependently reversed CFA-induced hypersensitivity with an ED50 of 0.91 mg/kg (oral).[11] |
| DWP-17061 | CFA | Mouse | Relieved inflammatory pain with excellent efficacy compared to PF-05089771.[8] |
It is important to note that despite promising preclinical results for many NaV1.7 inhibitors in inflammatory pain models, this has not consistently translated to clinical efficacy in humans, highlighting a significant translational gap.[12][13][14]
Experimental Protocols
Standardized animal models are crucial for evaluating the efficacy of potential analgesics. Below are detailed protocols for two commonly used inflammatory pain models.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Handling and Acclimation: Male Sprague-Dawley rats or C57BL/6 mice are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are acclimated for at least 7 days before the experiment.
-
Induction of Inflammation: Animals are briefly anesthetized with isoflurane. A volume of 50-100 µL of CFA (typically 1 mg/mL) is injected intradermally into the plantar surface of one hind paw.[15] The contralateral paw may be injected with saline to serve as a control.
-
Behavioral Assessment: Nociceptive behaviors are assessed at baseline and at various time points post-CFA injection (e.g., 24, 48, 72 hours).[16]
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The paw withdrawal latency (in seconds) is recorded.
-
-
Drug Administration: The test compound (e.g., Funapide) or vehicle is administered (e.g., orally, intraperitoneally) at a predetermined time before the behavioral assessment.
-
Data Analysis: The changes in paw withdrawal threshold or latency are calculated and compared between the drug-treated group and the vehicle-treated control group.
Formalin-Induced Nociceptive Pain
The formalin test is a model of tonic chemical pain that is useful for screening analgesics.[17] It produces a biphasic pain response.
-
Animal Handling: As described for the CFA model. Animals are placed in an observation chamber for at least 30 minutes to acclimatize before the test.
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[18][19][20]
-
Observation and Scoring: Immediately after injection, the animal's behavior is observed and the total time spent licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:
-
Drug Administration: The test compound is administered prior to the formalin injection, according to its expected time to peak effect.
-
Data Analysis: The duration of nociceptive behaviors in each phase is compared between the drug-treated and control groups. Centrally acting analgesics tend to inhibit both phases, while peripherally acting anti-inflammatory agents often inhibit only the second phase.[19]
Conclusion
This compound demonstrates potent in vitro inhibition of NaV1.7, a key target in inflammatory pain pathways. Preclinical studies on related NaV1.7 and NaV1.8 inhibitors, such as Vixotrigine, have shown efficacy in rodent models of inflammatory pain. However, the broader class of selective NaV1.7 inhibitors has faced challenges in clinical trials, with promising preclinical data often failing to translate into significant pain relief in human patients. This discrepancy underscores the complexity of pain and the limitations of current preclinical models.[12][13][14] Future research must focus on improving the predictive validity of animal models and better understanding the nuanced role of different NaV subtypes in diverse human pain conditions to successfully develop novel, effective non-opioid analgesics.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Funapide (TV 45070) | Nav1.7离子通道抑制剂 | MCE [medchemexpress.cn]
- 8. | BioWorld [bioworld.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PF-05089771 / Pfizer [delta.larvol.com]
- 11. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasp-pain.org [iasp-pain.org]
- 15. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
Safety Operating Guide
Proper Disposal of (R)-Funapide: A Guide for Laboratory Professionals
(R)-Funapide is a small molecule inhibitor of the sodium channels Nav1.7 and Nav1.8, investigated for its potential as an analgesic. [1][2] As with any research chemical, proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Funapide is provided below. This information is essential for a preliminary assessment of its potential hazards, although it does not replace a comprehensive Safety Data Sheet (SDS).
| Property | Value |
| Molecular Formula | C₂₂H₁₄F₃NO₅[3] |
| Molar Mass | 429.351 g·mol⁻¹[2] |
| CAS Number | 1259933-15-7 (this compound)[1] |
| Appearance | Solid powder |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] |
Disposal Procedures
1. Unused or Expired this compound (Solid Form):
-
Preferred Method: Hazardous Waste Collection.
-
Package the original container in a secure secondary container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound" and any other identifiers.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
-
Alternative Method (if permitted by local regulations and EHS):
-
Do not dispose of down the drain or in regular trash.
-
Follow guidelines for the disposal of non-RCRA pharmaceutical waste if applicable in your region.[5]
-
2. Contaminated Materials (e.g., gloves, weighing paper, pipette tips):
-
All materials that have come into direct contact with this compound should be considered contaminated.
-
Collect these materials in a designated, sealed waste bag or container.
-
Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Dispose of through your institution's hazardous waste program.
3. This compound in Solution (e.g., DMSO):
-
Do not dispose of solutions down the drain. Organic solvents like DMSO are not suitable for sewer disposal.
-
Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
The label should include the chemical name, solvent, and approximate concentration.
-
Dispose of the container through your institution's chemical waste program.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
General Safety and Handling Precautions
While specific handling precautions would be detailed in an SDS, general good laboratory practices should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably a chemical fume hood.
-
Spill Response: In case of a spill, follow your laboratory's established spill response procedures for chemical compounds.
Disclaimer: This information is intended as a general guide and does not replace the need for a formal risk assessment and adherence to institutional and local regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance on the disposal of this compound and other chemical waste. The development of Funapide was discontinued in 2022.[2]
References
Essential Safety and Handling Guidance for (R)-Funapide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-Funapide. Given the limited specific safety data available for this compound, a cautious approach is recommended, treating it as a potentially hazardous compound. The following procedures are based on information available for the closely related compound Funapide and general best practices for handling novel research chemicals.
Chemical and Physical Properties
The following table summarizes available data for Funapide, the racemic mixture containing this compound. It is advised to handle this compound with the assumption that it possesses similar properties.
| Property | Data |
| GHS Hazard Statement | H302: Harmful if swallowed |
| Molecular Formula | C₂₂H₁₄F₃NO₅ |
| Molecular Weight | 429.35 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure when handling this compound.
-
Hand Protection : Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye Protection : Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection : A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, a NIOSH-certified N95 or higher-level respirator is strongly recommended to prevent inhalation.
Experimental Protocols: Safe Handling and Use
Adherence to the following step-by-step procedures is crucial for minimizing risk during experimental work.
1. Preparation and Weighing:
- All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles.
- Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
- Before weighing, ensure all necessary PPE is correctly donned.
- After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.
2. Solution Preparation:
- When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
- If sonication is required, ensure the vial is securely capped and sealed.
3. Administration and In-Vivo Studies:
- For in-vivo studies, prepare the dosing solution in a biological safety cabinet.
- Utilize safety-engineered needles and syringes to prevent accidental needlestick injuries.
- Clearly label all cages housing animals dosed with this compound.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a critical component of laboratory safety.
Spill Management:
-
Small Spills (Solid): Gently cover the spill with absorbent material. Moisten the material slightly to prevent dust generation and carefully scoop it into a labeled hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
Waste Disposal:
-
All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and empty vials, should be disposed of as chemical waste.
-
While this compound may not be classified as a hazardous waste, incineration is the recommended disposal method for non-hazardous pharmaceutical waste to ensure complete destruction.[1][2] Segregate this waste stream into clearly labeled containers for collection by the EHS office.[3]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of this compound from preparation to post-experiment cleanup.
Caption: Recommended disposal plan for waste contaminated with this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
